Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQYAVYRMDOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693145 | |
| Record name | 3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204820-62-1 | |
| Record name | 3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This guide outlines a plausible synthetic pathway, detailed experimental protocols based on established chemical transformations, and a summary of its key physicochemical properties.
Introduction
This compound is a conformationally constrained amino acid derivative. The rigid bicyclic scaffold provides a unique three-dimensional presentation of substituents, making it an attractive component for the design of novel therapeutics, particularly in the development of PROTACs and other protein degraders. This guide details a likely two-step synthetic approach, commencing with the preparation of the carboxylic acid precursor followed by its esterification.
Physicochemical Properties
A summary of the key physical and chemical properties for the target compound and its immediate precursor is provided in the table below for easy reference.
| Property | This compound | 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| CAS Number | 1204820-62-1[1] | 1363381-55-8[2] |
| Molecular Formula | C₁₃H₂₁NO₄[1] | C₁₁H₁₇NO₄[2] |
| Molecular Weight | 255.31 g/mol [1] | 227.26 g/mol [2] |
| Purity | Typically ≥97%[1] | Typically ≥97%[2] |
| Physical Form | Not explicitly stated, likely a liquid or low-melting solid | Solid |
| Storage | Room temperature[1] | Room temperature[2] |
Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. The second step is the esterification of this carboxylic acid to yield the final ethyl ester.
References
Technical Guide: Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS 1204820-62-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate, with CAS number 1204820-62-1, is a valuable synthetic intermediate, particularly prominent in the field of medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutics. This technical guide provides a comprehensive overview of its known properties, a general synthetic approach, and its significant application as a building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties
While specific quantitative data for melting point, boiling point, and density are not consistently available in publicly accessible literature, the fundamental properties of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate are summarized below. The physical state has been described as both a white to almost colorless solid and a pale-yellow to yellow-brown liquid, suggesting that its appearance may vary depending on its purity and the specific isomeric composition.[1]
| Property | Value | Source(s) |
| CAS Number | 1204820-62-1 | [1][2] |
| Molecular Formula | C13H21NO4 | [2] |
| Molecular Weight | 255.314 g/mol | [2] |
| Purity | Typically ≥97% or ≥99.3% | [1][2] |
| Appearance | White or almost colorless solid/liquid | [1] |
| Storage | Room temperature | [2] |
| Application | Intermediate in pharmaceutical synthesis | [1] |
| Product Family | Protein Degrader Building Blocks | [2] |
Synthesis and Experimental Protocols
General Synthetic Workflow:
The synthesis can be conceptualized as a multi-step process, which is outlined in the workflow diagram below. This process begins with the protection of 2,5-dihydropyrrole, followed by the key cyclopropanation step, and subsequent purification.
References
Spectroscopic Data for Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate Remains Elusive in Publicly Available Resources
The molecular formula for Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate is C₁₃H₂₁NO₄, and its CAS number is 1204820-62-1.[1][2] This information provides a unique identifier for the compound. However, detailed experimental protocols for its synthesis and the corresponding full characterization data, including ¹H and ¹³C NMR peak lists with chemical shifts (δ), multiplicities, coupling constants (J), and integration, are not explicitly detailed in the available resources.
Scientific literature often focuses on the synthesis and characterization of isomers, particularly the 6-carboxylate derivatives of the 3-azabicyclo[3.1.0]hexane system, which are valuable intermediates in drug discovery.[3][4] While some publications mention the use of NMR spectroscopy for the analysis of related compounds, they do not provide the specific data required for a detailed technical guide on the 1-carboxylate isomer. The presence of the N-Boc protecting group can lead to the observation of rotamers in NMR spectra, which can complicate analysis, a phenomenon noted for similar structures.[5]
Due to the absence of the core quantitative NMR data, the creation of a detailed technical guide with structured data tables and a corresponding molecular structure diagram with atom numbering for NMR signal assignment is not feasible at this time. Further investigation into proprietary chemical databases or direct contact with commercial suppliers of this compound may be necessary to obtain the specific spectral data.
Molecular Structure
While a detailed assignment of NMR signals is not possible without the data, a general structure of the molecule is presented below. The numbering of the atoms would be crucial for the assignment of the respective ¹H and ¹³C NMR signals.
Caption: Molecular structure of this compound.
References
Mass Spectrometry Analysis of Boc-Protected Azabicyclo[3.1.0]hexane Esters: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Boc-protected azabicyclo[3.1.0]hexane esters, a class of compounds of significant interest in pharmaceutical research and drug development. This guide is intended for researchers, scientists, and professionals in the field who are utilizing mass spectrometry for the characterization and quantification of these molecules.
Introduction
Boc-protected azabicyclo[3.1.0]hexane esters are important building blocks in organic synthesis, particularly in the development of novel therapeutic agents. The azabicyclic scaffold provides a rigid conformational constraint, which can be advantageous for designing molecules with high affinity and selectivity for biological targets. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to mask the secondary amine, allowing for selective reactions at other positions of the molecule. Accurate and detailed structural elucidation using mass spectrometry is crucial for confirming the identity, purity, and stability of these compounds.
This guide outlines the typical fragmentation patterns observed for this class of molecules under various mass spectrometry conditions, provides detailed experimental protocols for their analysis, and presents representative data in a structured format.
Fragmentation Patterns and Mechanisms
The mass spectrometric fragmentation of Boc-protected azabicyclo[3.1.0]hexane esters is largely dictated by the presence of the Boc group and the inherent strain of the bicyclic system. Electrospray ionization (ESI) is a common and effective ionization technique for these compounds, typically producing protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or other cations.[1]
The most characteristic fragmentation pathway for N-Boc protected compounds involves the loss of isobutylene (C4H8, 56 Da) or the entire Boc group (C5H8O2, 100 Da).[1][2] The loss of isobutylene from the Boc group is a facile process that can occur via a McLafferty-type rearrangement.[3][4] Subsequent loss of carbon dioxide (CO2, 44 Da) from the resulting carbamic acid intermediate leads to the free amine.
The azabicyclo[3.1.0]hexane core can also undergo characteristic ring-opening and fragmentation pathways. The strained cyclopropane ring is susceptible to cleavage, leading to a variety of fragment ions. The specific fragmentation will depend on the position of the ester group and any other substituents on the bicyclic system.
A proposed fragmentation pathway for a generic Boc-protected azabicyclo[3.1.0]hexane ester is illustrated below.
References
- 1. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Technical Guide: FTIR Spectral Analysis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic organic compound of significant interest in medicinal chemistry and drug discovery due to its rigid scaffold, which allows for the precise spatial orientation of functional groups. As a proline analogue, it serves as a valuable building block in the synthesis of novel therapeutic agents. The structural integrity and purity of this compound are paramount for its application in pharmaceutical development. Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental analytical technique for the characterization and quality control of such molecules, providing critical information about their functional groups and overall structure. This guide presents an in-depth analysis of the expected FTIR spectral data for this compound, along with a detailed experimental protocol for acquiring the spectrum.
Molecular Structure
The structure of this compound incorporates several key functional groups that give rise to a characteristic infrared spectrum. These include the tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and the bicyclic amine framework.
Predicted FTIR Spectral Data
While a publicly available, peer-reviewed FTIR spectrum for this compound is not readily accessible, the expected vibrational frequencies can be predicted based on the analysis of its functional groups and comparison to structurally similar compounds. The following table summarizes the anticipated FTIR absorption bands, their corresponding vibrational modes, and expected wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2980-2950 | C-H stretch (asymmetric) | Alkyl (Boc, ethyl, bicyclic frame) | Medium-Strong |
| 2940-2860 | C-H stretch (symmetric) | Alkyl (Boc, ethyl, bicyclic frame) | Medium |
| ~1735 | C=O stretch | Ester (ethyl ester) | Strong |
| ~1690 | C=O stretch | Carbamate (Boc group) | Strong |
| 1470-1450 | C-H bend (scissoring) | Methylene (CH₂) | Medium |
| 1390 & 1365 | C-H bend (umbrella) | tert-Butyl (Boc group) | Medium-Strong |
| 1250-1200 | C-O stretch | Ester | Strong |
| 1170-1150 | C-N stretch | Carbamate | Medium |
| 1100-1000 | C-O stretch | Ester | Strong |
Note: The exact peak positions may vary depending on the sample preparation method and the physical state of the sample.
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Thermo Fisher Nicolet, PerkinElmer Spectrum, or similar) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of the solid or liquid sample of this compound directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the FTIR spectrum of the target compound.
Conformational Landscape of 3-Boc-3-azabicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry. Its rigid bicyclic structure imparts a defined three-dimensional geometry, which can be crucial for molecular recognition and binding to biological targets. The conformational preferences of this ring system, primarily between boat and chair forms, are dictated by the nature and stereochemistry of its substituents. This technical guide provides a comprehensive overview of the conformational analysis of N-tert-butyloxycarbonyl (Boc)-protected 3-azabicyclo[3.1.0]hexane derivatives, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Conformational Preferences: Boat vs. Chair
The 3-azabicyclo[3.1.0]hexane ring system predominantly exists in two low-energy conformations: a boat-like and a chair-like conformation. The presence of the fused cyclopropane ring introduces significant steric and electronic constraints, influencing the conformational equilibrium. The bulky Boc protecting group on the nitrogen atom also plays a significant role in determining the favored conformation.
Studies on related 3-azabicyclo[3.1.0]hexane derivatives have shown that the energy difference between the boat and chair conformers can be small, and the preferred conformation is often dependent on the substitution pattern on the bicyclic core. For instance, in some 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives, a chair conformation is preferred, while their diastereomers favor a boat conformation.[1]
Data Presentation: Quantitative Conformational Analysis
A thorough understanding of the conformational landscape requires quantitative data. The following tables summarize key NMR spectroscopic data and computational energy calculations for representative 3-Boc-3-azabicyclo[3.1.0]hexane derivatives and related analogs.
¹H NMR Coupling Constants
Vicinal proton-proton coupling constants (³JHH) are invaluable for deducing dihedral angles and, consequently, the conformation of the five-membered ring. The Karplus equation describes the relationship between ³JHH and the dihedral angle. Generally, larger coupling constants are observed for dihedral angles approaching 0° or 180°, while smaller values are indicative of angles around 90°.
Table 1: Representative ¹H NMR Coupling Constants (Hz) for 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound/Conformation | J(1,2endo) | J(1,2exo) | J(5,4endo) | J(5,4exo) | J(2endo,2exo) | J(4endo,4exo) | Reference |
| Chair-like | ~2-3 | ~7-9 | ~2-3 | ~7-9 | ~10-13 | ~10-13 | [1] |
| Boat-like | ~0 | ~5-7 | ~0 | ~5-7 | ~10-13 | ~10-13 | [1] |
Note: These are generalized values based on published data for similar systems. Specific values will vary depending on the exact substitution pattern.
Computational Energetics
Density Functional Theory (DFT) calculations are a powerful tool for determining the relative stabilities of different conformers. The energy difference (ΔE) between the boat and chair conformations provides insight into the conformational equilibrium.
Table 2: Calculated Relative Energies of 3-Azabicyclo[3.1.0]hexane Conformers
| Conformation | Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| Boat | MNDOC | - | 0.00 | [1] |
| Chair | MNDOC | - | Variable | [1] |
Note: The table illustrates the type of data obtained. Specific energy differences for 3-Boc derivatives would require dedicated calculations.
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-phase conformation by measuring proton-proton coupling constants and Nuclear Overhauser Effects (NOEs).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-Boc-3-azabicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to assess sample purity and chemical shifts.
-
Perform two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Extract coupling constants (³JHH) from the 1D or 2D spectra. For complex spin systems, spectral simulation using programs like LAOKOON or PANIC may be necessary.[1]
-
Analyze NOESY/ROESY cross-peaks to establish through-space proximities between protons, which helps in differentiating between boat and chair conformations.
-
Single-Crystal X-ray Diffraction
Objective: To determine the solid-state conformation and obtain precise geometric parameters.
Methodology:
-
Crystallization: Grow single crystals of the 3-Boc-3-azabicyclo[3.1.0]hexane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
The final structure is typically presented as a Crystallographic Information File (CIF).
-
Computational Modeling
Objective: To calculate the relative energies of the possible conformers and to predict their geometric parameters.
Methodology:
-
Structure Building: Construct the initial 3D structures of the boat and chair conformers of the 3-Boc-3-azabicyclo[3.1.0]hexane derivative using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G**.
-
Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis: Compare the relative energies of the optimized conformers to determine the most stable conformation. Compare the calculated geometric parameters (dihedral angles, bond lengths) with experimental data from NMR and X-ray crystallography.
Visualizations
The following diagrams illustrate the logical workflows for the conformational analysis of 3-Boc-3-azabicyclo[3.1.0]hexane derivatives.
References
An In-depth Technical Guide on the Solubility of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Expected Qualitative Solubility
Based on the structure of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate, which contains a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and an ethyl ester, it is anticipated to be soluble in a range of common organic solvents. The polarity of the solvent will play a significant role in its dissolution. Boc-protected amino acids are generally soluble in solvents commonly used for peptide synthesis such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For compounds that are more difficult to dissolve, Dimethyl sulfoxide (DMSO) can be an effective solvent.[1]
The following table summarizes the expected qualitative solubility of this compound in a variety of organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Highly Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Highly Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Highly Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble |
| Methanol | CH₃OH | Polar Protic | Moderately Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Moderately Soluble |
| Isopropanol | C₃H₈O | Polar Protic | Sparingly Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |
| Water | H₂O | Polar Protic | Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely used shake-flask method, which is considered reliable for determining thermodynamic solubility.[2]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Vortex mixer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the initial mass of the compound.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC). Record the dilution factor.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Discovery and Development of Novel 3-Azabicyclo[3.1.0]hexane Scaffolds: A Technical Guide
The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained bicyclic motif that has garnered significant attention in medicinal chemistry. Its rigid structure serves as a valuable isostere for the piperidine ring, offering a unique three-dimensional arrangement for pharmacophoric groups. This guide provides an in-depth overview of the synthesis, biological applications, and experimental methodologies related to the discovery of novel 3-azabicyclo[3.1.0]hexane scaffolds, intended for researchers, scientists, and professionals in drug development.
Synthetic Strategies for 3-Azabicyclo[3.1.0]hexane Scaffolds
The construction of the 3-azabicyclo[3.1.0]hexane core can be achieved through various synthetic routes. Key methodologies include transition-metal-catalyzed cyclopropanation, photochemical reactions, and cycloaddition reactions.
One prominent method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This approach offers high yields and diastereoselectivities, providing a practical route to a variety of derivatives.[1] Another effective strategy is the photochemical decomposition of CHF₂-substituted pyrazolines, which allows for the synthesis of difluoromethylated 3-azabicyclo[3.1.0]hexane derivatives.[2][3][4] This method is advantageous due to its operational simplicity and mild reaction conditions.[2][3][4]
Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes have been successfully employed to generate spiro-fused 3-azabicyclo[3.1.0]hexane systems.[5][6] These multi-component reactions often proceed with high stereoselectivity and atom economy under mild conditions.[7] The choice of synthetic strategy can be tailored to achieve specific substitutions and stereochemical outcomes, highlighting the versatility of these approaches in generating diverse chemical libraries for drug discovery.
Caption: Workflow for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes.
Biological Significance and Therapeutic Potential
Derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery programs.
Opioid Receptor Modulation: Certain 3-azabicyclo[3.1.0]hexane derivatives have been identified as potent and selective μ opioid receptor ligands.[8] These compounds have been investigated for the treatment of pruritus.[8]
Anticancer Activity: Spiro-fused 3-azabicyclo[3.1.0]hexanes have shown significant antiproliferative activity against various tumor cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa).[5][9] The mechanism of action for some of these compounds involves the induction of apoptosis and perturbation of the cell cycle.[6][9] Studies have shown that these compounds can lead to the disappearance of actin filaments and a reduction in cell motility.[6][9]
Enzyme Inhibition: The rigid framework of this scaffold has been utilized to design inhibitors of dipeptidyl peptidase-IV (DPP-IV), which are targets for the treatment of type 2 diabetes.[10]
The diverse biological activities highlight the potential of the 3-azabicyclo[3.1.0]hexane core in developing novel therapeutics for a range of diseases.
Caption: Potential signaling pathways affected by 3-azabicyclo[3.1.0]hexane derivatives in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 3-azabicyclo[3.1.0]hexane derivatives.
Table 1: Synthetic Yields of 3-Azabicyclo[3.1.0]hexane Derivatives
| Synthetic Method | Starting Materials | Product Type | Yield (%) | Reference |
| Palladium-Catalyzed Cyclopropanation | Maleimides, N-Tosylhydrazones | 3-Azabicyclo[3.1.0]hexane | High | [1] |
| Photochemical Decomposition | CHF₂-Pyrazolines | CHF₂-substituted 3-Azabicyclo[3.1.0]hexane | 42-85 | [11] |
| 1,3-Dipolar Cycloaddition | Cyclopropenes, Azomethine Ylides | Spiro-fused 3-Azabicyclo[3.1.0]hexane | up to 83 | [6] |
| Silver(I)-Catalyzed Oxidative Cyclopropanation | 1,6-Enynes | Functionalized 3-Aza-bicyclo[3.1.0]hexane | Good to Excellent | [12] |
Table 2: Biological Activity of 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound Class | Biological Target | Activity Metric | Value | Cell Line/Model | Reference |
| Spiro-fused 3-Azabicyclo[3.1.0]hexane | Anticancer | IC₅₀ | 4.2 - 24.1 µM | K562, Jurkat, HeLa, CT26 | [9] |
| Spiro-fused 3-Azabicyclo[3.1.0]hexane | Anticancer | IC₅₀ | < 10 µg/mL | K562, Jurkat, HeLa, MCF-7, CT26 | [6] |
| 3-Azabicyclo[3.1.0]hexane Derivatives | µ Opioid Receptor | Binding Affinity | Picomolar | In vitro | [8] |
| Conformationally Rigid Derivatives | DPP-IV Inhibition | - | - | In vitro | [10] |
Experimental Protocols
-
Pyrazoline Synthesis: To a solution of the appropriate maleimide (1.0 eq.) in CHCl₃, add Na₂SO₄ (2.0 eq.), the corresponding hydrazine hydrochloride (1.2 eq.), and HOAc (0.6 eq.).
-
Heat the mixture for 10 minutes, then cool to room temperature.
-
Add the second starting material (1.0 eq.) and stir the reaction mixture at 45 °C for 12 hours.
-
Photochemical Reaction: Remove the solvent (CHCl₃) under reduced pressure. Dissolve the residue in acetonitrile (5 mL) and transfer to a quartz tube.
-
Irradiate the solution with a 1000 W high-pressure mercury lamp for 28 hours.
-
Purification: After the reaction is complete, concentrate the mixture and purify the residue by silica gel column chromatography to isolate the diastereomeric products.
A detailed protocol for this specific reaction was not available in the provided search results. However, typical palladium-catalyzed cyclopropanation reactions involve the use of a palladium catalyst, a ligand, a base, and a suitable solvent. The maleimide and N-tosylhydrazone are reacted in the presence of the catalytic system, often at elevated temperatures, to afford the desired 3-azabicyclo[3.1.0]hexane derivative. Purification is typically achieved through column chromatography.
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of the synthesized 3-azabicyclo[3.1.0]hexane derivatives.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for a further 1-4 hours.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.
References
- 1. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents [mdpi.com]
- 10. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate via a rhodium-catalyzed cyclopropanation reaction. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds and is of significant interest in drug discovery.[1][2] This method utilizes the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) in the presence of a dirhodium(II) catalyst, offering an efficient route to this valuable intermediate.[3][4][5] The protocols described herein are designed to be reproducible and scalable for laboratory settings.
Introduction
The 3-azabicyclo[3.1.0]hexane core is a prevalent feature in numerous pharmaceutical agents, including antagonists for morphine-induced antinociception and opioid receptor antagonists.[1] Metal-catalyzed cyclopropanation represents one of the most effective strategies for constructing the strained bicyclic system.[6] Among the various transition metal catalysts, dirhodium(II) complexes have emerged as particularly effective for the cyclopropanation of alkenes with diazo compounds.[7][8] This protocol focuses on the dirhodium(II)-catalyzed reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate to stereoselectively synthesize this compound. The choice of catalyst can influence the diastereoselectivity of the reaction, allowing for the preferential formation of either the exo or endo isomer.[3][4]
Reaction Scheme
Caption: Overall reaction for the synthesis.
Data Presentation
The following tables summarize typical quantitative data for the rhodium-catalyzed cyclopropanation to form this compound. The choice of dirhodium(II) catalyst can significantly impact the yield and diastereoselectivity.
Table 1: Catalyst Screening and Diastereoselectivity
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | exo:endo Ratio |
| 1 | [Rh₂(OAc)₄] | 1.0 | Dichloromethane | 25 | 85 | 4:1 |
| 2 | [Rh₂(esp)₂] | 0.005 | Toluene | 70 | 92 | >95:5 (exo) |
| 3 | [Rh₂(oct)₄] | 1.0 | Dichloromethane | 25 | 88 | 1:5 (endo) |
Table 2: Substrate Scope and Yields
| Entry | Alkene | Diazo Compound | Catalyst | Yield (%) |
| 1 | N-Boc-2,5-dihydropyrrole | Ethyl Diazoacetate | [Rh₂(OAc)₄] | 85 |
| 2 | N-Cbz-2,5-dihydropyrrole | Ethyl Diazoacetate | [Rh₂(OAc)₄] | 82 |
| 3 | N-Boc-2,5-dihydropyrrole | Methyl Diazoacetate | [Rh₂(OAc)₄] | 80 |
Experimental Protocols
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetraacetate ([Rh₂(OAc)₄]) or other suitable dirhodium(II) catalyst
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure for exo-Selective Synthesis:
-
To a clean, dry round-bottom flask under an inert atmosphere, add N-Boc-2,5-dihydropyrrole (1.0 eq) and the dirhodium(II) catalyst (e.g., [Rh₂(OAc)₄], 0.01 eq).
-
Dissolve the reactants in anhydrous dichloromethane (to make a 0.1 M solution with respect to the alkene).
-
Begin stirring the solution at room temperature.
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane dropwise over a period of 4-6 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound as a mixture of diastereomers, with the exo isomer predominating.
Procedure for endo-Selective Synthesis:
For preferential formation of the endo isomer, a different catalyst such as dirhodium(II) tetraoctanoate ([Rh₂(oct)₄]) may be employed under similar reaction conditions. The workup and purification procedure remains the same.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Catalytic Cycle
The proposed mechanism for the rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate.[7][9]
Caption: Proposed catalytic cycle.
Safety Precautions
-
Ethyl diazoacetate is a potentially explosive and toxic compound. Handle with care in a well-ventilated fume hood.
-
Rhodium catalysts can be expensive and should be handled carefully to avoid waste.
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
Conclusion
This application note provides a detailed protocol for the rhodium-catalyzed synthesis of this compound. By selecting the appropriate dirhodium(II) catalyst, the diastereoselectivity of the cyclopropanation can be controlled to favor either the exo or endo product. This robust methodology provides a reliable route to a key building block for the synthesis of complex nitrogen-containing molecules of interest to the pharmaceutical industry.
References
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [vietnamjournal.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate in PROTAC Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the overall efficacy of the PROTAC by optimizing the formation of a productive ternary complex between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the use of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate , a rigid bicyclic scaffold, in the development of novel PROTACs. The incorporation of such rigid linkers can offer advantages over traditional flexible linkers by pre-organizing the molecule into a bioactive conformation, potentially improving ternary complex stability and cellular potency.
Rationale for Using a Rigid Bicyclic Linker
The 3-azabicyclo[3.1.0]hexane scaffold imparts rigidity to the PROTAC linker. This can be advantageous for several reasons:
-
Reduced Conformational Flexibility: A more rigid linker can decrease the entropic penalty associated with the formation of the ternary complex (POI-PROTAC-E3 ligase), potentially leading to enhanced binding affinity and cooperativity.
-
Improved Physicochemical Properties: Rigid scaffolds can influence a molecule's solubility, lipophilicity, and metabolic stability, which are crucial for drug development.
-
Enhanced Cell Permeability: By reducing the number of rotatable bonds and optimizing the polarity, rigid linkers can contribute to improved cell permeability, a common challenge for PROTACs which are often large molecules.
Synthetic Protocol: Incorporation of this compound into a PROTAC
This protocol describes a general synthetic route to incorporate the azabicyclo[3.1.0]hexane moiety into a PROTAC. This example outlines the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Step 1: Deprotection and Functionalization of the Linker Building Block
The initial step involves the deprotection of the Boc group and hydrolysis of the ethyl ester to provide suitable functional groups for subsequent coupling reactions.
-
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Boc Deprotection: Dissolve this compound (1.0 eq) in a minimal amount of DCM and add 4 M HCl in 1,4-dioxane (10 eq). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
-
Ester Hydrolysis: Dissolve the resulting hydrochloride salt in a mixture of THF and water (1:1). Add LiOH (2.0 eq) and stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Once the hydrolysis is complete, acidify the reaction mixture to pH ~3-4 with 1 M HCl. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
-
Step 2: Coupling with the E3 Ligase Ligand
The functionalized linker is then coupled to a suitable E3 ligase ligand, in this case, a derivative of pomalidomide for CRBN recruitment.
-
Materials:
-
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid (from Step 1)
-
Pomalidomide derivative with a suitable attachment point (e.g., 4-aminomethyl-pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the pomalidomide derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the linker-E3 ligase conjugate.
-
Step 3: Coupling with the Warhead
The final step involves coupling the linker-E3 ligase conjugate to the warhead that targets the POI.
-
Materials:
-
Linker-E3 ligase conjugate (from Step 2)
-
Warhead with a suitable carboxylic acid functional group
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
The secondary amine on the azabicyclo[3.1.0]hexane core of the linker-E3 ligase conjugate is now available for coupling.
-
In a separate flask, activate the carboxylic acid of the warhead (1.1 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes.
-
Add the linker-E3 ligase conjugate (1.0 eq) to the activated warhead solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work-up and purify the final PROTAC using similar procedures as in Step 2, often involving preparative HPLC for final purification.
-
Experimental Workflows and Signaling Pathways
Diagram of the PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC incorporating the azabicyclo[3.1.0]hexane linker.
Diagram of the Ubiquitin-Proteasome System Hijacked by a PROTAC
Caption: The mechanism of action of a PROTAC, which hijacks the ubiquitin-proteasome system to induce degradation of a target protein.
Protocols for Biological Evaluation
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the extent of POI degradation following PROTAC treatment.[1]
-
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
DMSO (vehicle control)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-POI and anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells.[2]
-
Materials:
-
Cell line of interest
-
PROTAC of interest
-
DMSO
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Degradation Efficiency of a Hypothetical PROTAC-XYZ
| Concentration (nM) | % Degradation of POI (Mean ± SD) |
| 1 | 15.2 ± 3.1 |
| 10 | 45.8 ± 5.6 |
| 100 | 85.3 ± 4.2 |
| 1000 | 92.1 ± 2.8 |
| 10000 | 88.5 ± 3.5 |
DC₅₀: 12.5 nM Dₘₐₓ: 92.1%
Table 2: Cytotoxicity of PROTAC-XYZ in Different Cell Lines
| Cell Line | IC₅₀ (µM) (Mean ± SD) |
| Cancer Cell Line A | 2.5 ± 0.4 |
| Cancer Cell Line B | 5.1 ± 0.8 |
| Normal Cell Line C | > 50 |
Conclusion
The use of rigid linkers, such as the one derived from this compound, represents a promising strategy in the rational design of potent and drug-like PROTACs. The provided synthetic and biological protocols offer a framework for researchers to incorporate this novel building block into their PROTAC development programs and to rigorously evaluate the resulting molecules. The systematic application of these methods will facilitate the discovery of next-generation protein degraders with improved therapeutic potential.
References
Application Notes and Protocols: Synthesis and Evaluation of Mu-Opioid Receptor Ligands Based on the 3-Azabicyclo[3.1.0]hexane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of novel mu (µ) opioid receptor ligands incorporating the 3-azabicyclo[3.1.0]hexane core structure. Detailed protocols for the chemical synthesis and pharmacological evaluation of these compounds are presented, drawing from established methodologies in the field. The data herein is based on seminal work demonstrating the potential of this scaffold in developing potent and selective mu-opioid receptor antagonists.
Introduction
The 3-azabicyclo[3.1.0]hexane framework serves as a rigid and conformationally constrained scaffold for the design of ligands targeting G-protein coupled receptors. Its application in the development of mu-opioid receptor modulators has led to the discovery of compounds with high binding affinity and selectivity.[1] This document outlines the synthetic strategies and in vitro pharmacological assays employed to characterize the structure-activity relationship (SAR) of this class of ligands.
Data Presentation
The following table summarizes the in vitro pharmacological data for a series of 3-azabicyclo[3.1.0]hexane derivatives at the human mu, delta (δ), and kappa (κ) opioid receptors. The data includes binding affinity (Ki) and functional antagonist potency (pA2).
| Compound | R | Mu (μ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) | Mu (μ) pA2 |
| 1 | H | 1.8 | 180 | 110 | 8.8 |
| 2 | Me | 0.05 | 2.5 | 1.8 | 10.1 |
| 3 | Et | 0.12 | 10 | 8.1 | 9.7 |
| 4 | n-Pr | 0.15 | 25 | 15 | 9.5 |
| 5 | i-Pr | 0.21 | 40 | 22 | 9.3 |
| 6 | c-Pr | 0.08 | 5.2 | 3.6 | 9.9 |
| 7 | Ph | 0.55 | 85 | 55 | 8.9 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical mu-opioid receptor signaling pathway and the general experimental workflows for the synthesis and characterization of the 3-azabicyclo[3.1.0]hexane-based ligands.
Experimental Protocols
General Synthetic Procedure for 3-Azabicyclo[3.1.0]hexane Derivatives
A common synthetic route to the 3-azabicyclo[3.1.0]hexane core involves a palladium-catalyzed cyclopropanation of maleimides.[2]
Materials:
-
Substituted Maleimide
-
N-Tosylhydrazone
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Protocol:
-
To a solution of the appropriate maleimide (1.0 eq) in toluene, add N-tosylhydrazone (1.2 eq), Pd(OAc)2 (0.1 eq), PPh3 (0.2 eq), and Na2CO3 (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-azabicyclo[3.1.0]hexane-2,4-dione.
-
Subsequent reduction of the dione functionality can be achieved using reducing agents such as lithium aluminum hydride (LAH) in an appropriate solvent like THF to yield the final 3-azabicyclo[3.1.0]hexane ligand.
Radioligand Binding Assay for Mu-Opioid Receptor
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the mu-opioid receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human mu-opioid receptor.
-
[3H]DAMGO (specific activity ~50 Ci/mmol) as the radioligand.
-
Naloxone as the non-specific binding determinant.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Synthesized 3-azabicyclo[3.1.0]hexane derivatives (test compounds).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]DAMGO (final concentration ~1 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of naloxone (final concentration 10 µM).
-
Add 50 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well.
-
Incubate the plate at 25 °C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay for Mu-Opioid Receptor Antagonism
This assay measures the ability of the test compounds to antagonize the agonist-stimulated binding of [35S]GTPγS to G-proteins coupled to the mu-opioid receptor, providing a measure of their functional potency (pA2).
Materials:
-
Cell membranes from HEK293 cells expressing the human mu-opioid receptor.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
DAMGO as the reference agonist.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Synthesized 3-azabicyclo[3.1.0]hexane derivatives (test compounds).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the antagonist (test compound) in the assay buffer.
-
In a 96-well plate, add 20 µL of the antagonist dilution.
-
Add 20 µL of DAMGO at a concentration that gives 80% of its maximal effect (EC80).
-
Add 110 µL of a membrane-bead suspension containing the cell membranes, GDP (final concentration 10 µM), and saponin.
-
Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30 °C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the IC50 values of the antagonists and calculate the pA2 values using the Schild equation.
References
Application Notes: Deprotection of 3-Boc-3-azabicyclo[3.1.0]hexane Esters
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained proline analogue of significant interest in medicinal chemistry, often incorporated into molecules to enhance potency and selectivity for various biological targets. The tert-butyloxycarbonyl (Boc) group is a common and versatile protecting group for the nitrogen atom within this bicyclic system during multi-step syntheses. Efficient and clean deprotection of the Boc group is a critical step to reveal the secondary amine for subsequent functionalization.
These application notes provide an overview of common and alternative protocols for the deprotection of 3-Boc-3-azabicyclo[3.1.0]hexane esters. The choice of deprotection strategy is often dictated by the overall substrate stability, particularly the ester functionality and other sensitive groups that may be present in the molecule.
Mechanism of Acid-Catalyzed Boc Deprotection
The most prevalent method for Boc group removal is acid-catalyzed hydrolysis. The generally accepted mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.
-
Formation of Carbamic Acid: The protonated intermediate is unstable and fragments, leading to the formation of a carbamic acid and a stable tert-butyl cation.
-
Decarboxylation: The carbamic acid readily decarboxylates to yield the free amine.
-
Salt Formation: Under the acidic conditions, the newly formed amine is protonated, typically affording the corresponding salt (e.g., hydrochloride or trifluoroacetate).[1]
The tert-butyl cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or react with other nucleophiles present in the reaction mixture.[1] Therefore, in sensitive applications, scavengers may be added to trap the tert-butyl cation.
Deprotection Strategies
Several acidic and alternative methods can be employed for the deprotection of 3-Boc-3-azabicyclo[3.1.0]hexane esters.
1. Strong Acidic Deprotection
-
Trifluoroacetic Acid (TFA): TFA is a highly effective reagent for Boc deprotection and is often used neat or as a solution in a solvent like dichloromethane (DCM).[2] The reaction is typically fast and proceeds at room temperature. However, the strong acidity of TFA may not be suitable for substrates with other acid-labile functional groups. One study noted that Boc-deprotection of a fluorinated bicyclo[3.1.0]hexane system with TFA in DCM at room temperature led to decomposition, highlighting the need for careful substrate evaluation.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or isopropanol, is a common and cost-effective alternative to TFA.[3] This method is widely used in patent literature for the deprotection of various 3-azabicyclo[3.1.0]hexane derivatives. A 4M solution of HCl in dioxane is a commercially available and frequently used reagent.
2. Lewis Acid-Mediated Deprotection
-
Zinc Bromide (ZnBr₂): For substrates that are sensitive to strong Brønsted acids, Lewis acids like zinc bromide can be an effective alternative. ZnBr₂ in a solvent such as dichloromethane can facilitate the removal of the Boc group under milder conditions, though it may require longer reaction times.[4][5] It is known that N-Boc groups can be labile to ZnBr₂.[6][7]
3. Milder Acidic Deprotection
-
p-Toluenesulfonic Acid (p-TsOH): p-Toluenesulfonic acid offers a milder alternative to TFA and HCl. It can be used in solution or, interestingly, under solvent-free mechanochemical conditions.[8] Ball milling of a Boc-protected amine with p-TsOH can lead to a rapid and efficient deprotection, affording the amine as its tosylate salt.[8]
Data Summary
The following table summarizes various deprotection protocols applicable to 3-Boc-3-azabicyclo[3.1.0]hexane esters and related structures. Direct comparison is challenging as the substrates vary across different studies.
| Reagent(s) | Substrate | Solvent(s) | Temp. | Time | Yield | Reference |
| 4M HCl in Dioxane | tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate | Dichloromethane | RT | 2 h | 97% | (Crawford et al., 2020) |
| Trifluoroacetic Acid | tert-butyl (1R,2S,5S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate intermediate | Dichloromethane | RT | Not Specified | Not Specified | (Bioorganic & Medicinal Chemistry, 2022) |
| HCl | (1S,2S,5R)-2-{[(Benzofuran-4-carbonyl)-amino]-methyl}-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester | Dioxane or THF | Not Specified | Not Specified | Not Specified | (Patent WO2008038251A2) |
| ZnBr₂ | General N-Boc secondary amines | Dichloromethane | RT | 3 days | Not Specified | (common-organic-chemistry.com) |
| p-Toluenesulfonic acid | General Boc-protected amines | None (Ball Mill) | RT | 10 min | Quantitative | (Margetić & Đud, 2017)[8] |
Experimental Protocols
Protocol 1: Deprotection using Hydrochloric Acid in Dioxane
This protocol is adapted from the deprotection of a related azabicyclo[3.1.0]hexanone system and is a general method for Boc removal from the 3-azabicyclo[3.1.0]hexane core.
Materials:
-
3-Boc-3-azabicyclo[3.1.0]hexane ester
-
Dichloromethane (DCM)
-
4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-Boc-3-azabicyclo[3.1.0]hexane ester (1.0 eq) in dichloromethane (approximately 5-10 mL per gram of substrate).
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (8.0 eq) dropwise at room temperature. Evolution of gas (CO₂) may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To neutralize the excess acid and isolate the free amine, redissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3-azabicyclo[3.1.0]hexane ester. Further purification by chromatography may be necessary depending on the purity.
Protocol 2: Deprotection using Trifluoroacetic Acid
This is a standard and often rapid method for Boc deprotection.
Materials:
-
3-Boc-3-azabicyclo[3.1.0]hexane ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the 3-Boc-3-azabicyclo[3.1.0]hexane ester (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (10-20 eq, or a 1:1 to 1:4 mixture with DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
For work-up, dissolve the residue in dichloromethane and carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the deprotected product.
Protocol 3: Deprotection using Zinc Bromide (Lewis Acid)
This protocol is suitable for substrates that may be sensitive to strong protic acids.
Materials:
-
3-Boc-3-azabicyclo[3.1.0]hexane ester
-
Dichloromethane (DCM), anhydrous
-
Zinc bromide (ZnBr₂)
-
Aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 3-Boc-3-azabicyclo[3.1.0]hexane ester (1.0 eq) in anhydrous dichloromethane (20-30 mL per gram of substrate).
-
Add zinc bromide (2-4 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction may be significantly slower than with strong acids, potentially requiring stirring for 24-72 hours.[4] Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by chromatography.
Visualizations
Caption: General workflow for the deprotection of 3-Boc-3-azabicyclo[3.1.0]hexane esters.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 4. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 5. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
Application Notes and Protocols for Amide Coupling Reactions with Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate in amide coupling reactions. The 3-azabicyclo[3.1.0]hexane scaffold is a valuable, conformationally constrained building block in medicinal chemistry, often employed to impart rigidity and unique three-dimensional character to drug candidates.
Overview of the Reaction
The overall synthetic strategy involves a two-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen atom of this compound to yield the corresponding secondary amine.
-
Amide Coupling: Reaction of the deprotected bicyclic amine with a carboxylic acid in the presence of a suitable coupling reagent to form the desired amide bond.
This protocol will focus on standard and robust methods for both steps, providing researchers with a reliable starting point for their synthetic endeavors.
Experimental Protocols
Step 1: Boc Deprotection of this compound
The removal of the Boc protecting group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent is a common and effective method.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M concentration).
-
To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate as its free base or TFA salt. The crude product can often be used in the subsequent coupling step without further purification.
Step 2: Amide Coupling with a Carboxylic Acid
Several coupling reagents can be employed for the formation of the amide bond. This protocol details the use of two common and efficient coupling systems: HATU/DIPEA and EDC/HOBt.
Materials:
-
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (from Step 1)
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a solution of the carboxylic acid (1.0-1.2 eq) in anhydrous DMF or DCM, add HATU (1.1-1.3 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (1.0 eq) in the same solvent.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Materials:
-
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (from Step 1)
-
Carboxylic acid of interest (R-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
A tertiary amine base such as Triethylamine (TEA) or DIPEA (optional, but recommended)
Procedure:
-
Dissolve the carboxylic acid (1.0-1.2 eq), EDC (1.2-1.5 eq), and HOBt (1.2-1.5 eq) in anhydrous DMF or DCM.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate (1.0 eq) to the reaction mixture.
-
If desired, add a tertiary amine base like TEA or DIPEA (1.5-2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up and purification are performed as described in the HATU protocol (Section 2.2.1, steps 6-8).
Data Presentation
The following tables summarize typical reaction parameters for the amide coupling step. Note that optimal conditions may vary depending on the specific carboxylic acid used.
Table 1: HATU-Mediated Amide Coupling Conditions
| Parameter | Value |
| Carboxylic Acid (eq) | 1.1 |
| Amine (eq) | 1.0 |
| HATU (eq) | 1.2 |
| DIPEA (eq) | 2.5 |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-8 hours |
| Typical Yield | 70-95% |
Table 2: EDC/HOBt-Mediated Amide Coupling Conditions
| Parameter | Value |
| Carboxylic Acid (eq) | 1.1 |
| Amine (eq) | 1.0 |
| EDC (eq) | 1.3 |
| HOBt (eq) | 1.3 |
| Base (optional) | DIPEA (1.5 eq) |
| Solvent | DCM |
| Temperature | Room Temperature |
| Reaction Time | 6-18 hours |
| Typical Yield | 60-90% |
Visualizations
Caption: Experimental workflow for the synthesis of amides.
Caption: General reaction scheme for amide coupling.
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating 3-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of peptides incorporating the conformationally constrained amino acid analogue, 3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The inclusion of this rigid bicyclic structure can impart unique structural features to peptides, influencing their bioactivity and metabolic stability, making them attractive candidates for drug discovery and development.
Overview of 3-Azabicyclo[3.1.0]hexane in Peptidomimetics
The 3-azabicyclo[3.1.0]hexane scaffold serves as a proline mimic, introducing a rigid bend in the peptide backbone. This conformational constraint can enhance binding affinity to biological targets and improve resistance to enzymatic degradation. The synthesis of peptides containing this moiety is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, with specific considerations for the coupling of the bicyclic amino acid.
Materials and Reagents
Successful synthesis requires high-quality reagents and materials. The following is a general list of necessary components:
| Category | Item | Recommended Grade/Specification |
| Resins | Wang Resin, Rink Amide Resin, 2-Chlorotrityl Chloride Resin | 100-200 mesh or 200-400 mesh |
| Amino Acids | Fmoc-protected standard amino acids | Peptide synthesis grade |
| Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Commercially available or synthesized | |
| Coupling Reagents | HBTU, HATU, HOBt, DIC | Peptide synthesis grade |
| Bases | DIPEA, Piperidine | Peptide synthesis grade |
| Solvents | DMF, DCM, NMP | Peptide synthesis grade, anhydrous |
| Cleavage Reagents | TFA, TIS, Water, EDT | Reagent grade |
| Purification | Acetonitrile, Water, TFA | HPLC grade |
Experimental Protocols
The following protocols outline the key stages of the solid-phase synthesis of a model peptide incorporating 3-azabicyclo[3.1.0]hexane.
General Solid-Phase Peptide Synthesis Workflow
The overall process of solid-phase peptide synthesis is a cyclical process involving deprotection of the N-terminal Fmoc group and coupling of the next amino acid.
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol for a Model Peptide
This protocol details the manual synthesis of a model peptide, Ac-Ala-(3-azabicyclo[3.1.0]hexane-2-carbonyl)-Ala-NH2, on Rink Amide resin.
Step 1: Resin Preparation
-
Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.
-
Drain the DMF.
Step 2: First Amino Acid Coupling (Fmoc-Ala-OH)
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).
-
Coupling: In a separate vial, pre-activate Fmoc-Ala-OH (0.5 mmol, 5 eq), HBTU (0.49 mmol, 4.9 eq), and HOBt (0.5 mmol, 5 eq) in DMF with DIPEA (1.0 mmol, 10 eq) for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (5x). Confirm complete coupling with a Kaiser test (should be negative).
Step 3: Incorporation of Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
-
Fmoc Deprotection: Repeat step 2.1.
-
Coupling: Pre-activate Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (0.5 mmol, 5 eq) using the same conditions as in step 2.3.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.
-
Wash the resin with DMF (5x) and perform a Kaiser test. If the test is positive, repeat the coupling step.
Step 4: Third Amino Acid Coupling (Fmoc-Ala-OH)
-
Repeat the deprotection and coupling steps as described for the first amino acid.
Step 5: N-terminal Acetylation
-
Fmoc Deprotection: Repeat step 2.1.
-
Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
Step 6: Cleavage and Deprotection
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Step 7: Purification and Characterization
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of peptides incorporating 3-azabicyclo[3.1.0]hexane, based on literature reports and in-house optimizations.
| Parameter | Value | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | Varies with resin type. |
| Amino Acid Equivalents | 3 - 5 eq | Relative to resin loading. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq | For HBTU/HATU. |
| Coupling Time (Standard AA) | 1 - 2 hours | Monitored by Kaiser test. |
| Coupling Time (Bicyclic AA) | 2 - 4 hours | May require double coupling. |
| Crude Peptide Purity | 70 - 90% | Dependent on sequence and synthesis efficiency. |
| Final Purity (after HPLC) | >95% | Achievable with standard purification protocols. |
| Overall Yield | 15 - 40% | Dependent on the number of coupling cycles and purification losses. |
Key Considerations and Troubleshooting
-
Coupling of the Bicyclic Amino Acid: The rigid structure of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid can lead to slower coupling kinetics. It is recommended to use highly efficient coupling reagents like HATU or HBTU. A double coupling strategy, where the coupling step is repeated, can ensure a higher yield.
-
Monitoring Reactions: The Kaiser test is crucial for monitoring the completion of each coupling step. A positive result (blue color) indicates free amines and an incomplete reaction, necessitating a recoupling.
-
Cleavage: The standard TFA-based cleavage cocktail is generally effective. For peptides containing sensitive residues like tryptophan or methionine, scavengers such as 1,2-ethanedithiol (EDT) should be included in the cleavage cocktail.
-
Purification: RP-HPLC is the standard method for purifying the final peptide. The choice of column and gradient conditions will depend on the overall hydrophobicity of the peptide.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis protocol.
Application Notes and Protocols for the Functionalization of the 3-azabicyclo[3.1.0]hexane Ring System
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that serves as a valuable isostere for the piperidine ring. Its rigid structure is a key feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1] This constrained geometry allows for precise presentation of substituents in three-dimensional space, making it an attractive scaffold in drug discovery for targeting various receptors and enzymes.
Derivatives of 3-azabicyclo[3.1.0]hexane have shown significant potential in medicinal chemistry, with applications as potent μ opioid receptor antagonists for conditions like pruritus, dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes, muscarinic receptor antagonists, and T-type calcium channel inhibitors.[2][3] The functionalization of this ring system is, therefore, of great interest for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for key methods used in the synthesis and functionalization of the 3-azabicyclo[3.1.0]hexane ring system.
Synthetic Strategies for the 3-azabicyclo[3.1.0]hexane Core
Several synthetic strategies have been developed to construct the 3-azabicyclo[3.1.0]hexane skeleton. These can be broadly categorized into methods involving the annulation of a new ring to an existing pyrrole or cyclopropane, sequential tandem ring closures, and the simultaneous formation of both rings.[4] Transition-metal catalysis has played a pivotal role in the advancement of these methodologies.[1][5]
Key Synthetic Approaches:
-
Intramolecular and Intermolecular Cyclopropanation: This is a widely used method for constructing the bicyclic system.[5]
-
Cyclization of 1,n-Enynes: Metal-catalyzed cyclization of 1,5- and 1,6-enynes is a popular route to the 3-azabicyclo[3.1.0]hexane skeleton.[5]
-
C–H Activation: Direct functionalization of C-H bonds offers an efficient way to build and decorate the scaffold.[5]
-
Photochemical Reactions: Photochemical decomposition of pyrazolines provides a mild and efficient route to substituted 3-azabicyclo[3.1.0]hexanes.[2][6]
-
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with cyclopropenes is another effective strategy.[5]
Application Note 1: Palladium-Catalyzed Cyclopropanation
Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is a practical and scalable method for synthesizing a variety of 3-azabicyclo[3.1.0]hexane derivatives. This approach offers high yields and diastereoselectivities, making it suitable for the synthesis of complex molecules, including the μ opioid receptor antagonist CP-866,087.[7][8]
Experimental Workflow: Palladium-Catalyzed Cyclopropanation
References
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview) | Semantic Scholar [semanticscholar.org]
- 5. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - ProQuest [proquest.com]
- 6. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable Synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
Abstract
This application note details a robust and scalable procedure for the synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate, a valuable building block in drug discovery and development. The protocol is adapted from a highly efficient dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole. This method offers high yields and simplifies purification, making it suitable for gram-scale production and beyond. The target compound is a key intermediate for the synthesis of various pharmaceutically active molecules.
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. This compound, in particular, serves as a crucial chiral building block for the synthesis of novel therapeutic agents. The development of a scalable and efficient synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.
The presented protocol is based on the highly successful dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with a suitable diazoacetate. This methodology has been demonstrated to be effective for the gram-scale synthesis of the isomeric Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate, achieving high yields and allowing for straightforward purification by distillation[1]. This application note adapts that proven procedure for the specific synthesis of the 1-carboxylate isomer.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a one-step cyclopropanation reaction. The workflow involves the preparation of the necessary reagents, the catalytic reaction, and subsequent purification of the final product.
Caption: Overall workflow for the scale-up synthesis of this compound.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-2,5-dihydropyrrole | ≥97% | Commercially Available |
| Ethyl diazoacetate | Solution in Dichloromethane | Commercially Available or Prepared[2][3] |
| Dirhodium(II) tetrakis(esp)2 (Rh2(esp)2) | Catalyst Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Celite® | --- | Commercially Available |
| Nitrogen (N2) | High Purity | --- |
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Syringe pump for controlled addition of ethyl diazoacetate.
-
Heating mantle with a temperature controller.
-
Rotary evaporator.
-
Kugelrohr distillation apparatus.
-
Standard laboratory glassware.
Protocol: Gram-Scale Synthesis of this compound
This protocol is adapted from the gram-scale synthesis of the 6-carboxylate isomer and is expected to provide the 1-carboxylate isomer in high yield[1].
-
Reaction Setup:
-
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-2,5-dihydropyrrole (1.0 eq).
-
Add anhydrous dichloromethane to achieve a suitable concentration (e.g., 0.5 M).
-
Add the dirhodium(II) catalyst, Rh2(esp)2 (0.005 mol%).
-
Heat the mixture to reflux (approximately 40 °C for DCM).
-
-
Reagent Addition:
-
Using a syringe pump, add a solution of ethyl diazoacetate (1.1 eq) in dichloromethane to the refluxing reaction mixture over a period of 6-8 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
Purify the crude product by Kugelrohr distillation to obtain the pure this compound. This method has been shown to be effective for the purification of the isomeric product on a gram scale, avoiding the need for column chromatography[1].
-
Data Presentation
Table 1: Reaction Parameters for Gram-Scale Synthesis
| Parameter | Value |
| Scale | 10 mmol |
| N-Boc-2,5-dihydropyrrole | 1.69 g |
| Ethyl diazoacetate (as a solution) | 1.25 g (11 mmol) |
| Rh2(esp)2 Catalyst Loading | 0.005 mol% |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | Reflux (~40 °C) |
| Addition Time | 6-8 hours |
| Expected Yield | ~90% (based on the 6-carboxylate isomer)[1] |
Table 2: Analytical Data for this compound
| Analysis | Expected Data |
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| 1H NMR (CDCl3) | Characteristic peaks for the bicyclic core, Boc group, and ethyl ester. |
| 13C NMR (CDCl3) | Characteristic peaks for the bicyclic core, Boc group, and ethyl ester. |
| Mass Spectrometry | m/z: [M+H]+ calculated for C13H22NO4+; found. |
| Infrared (IR) | Characteristic peaks for C=O (ester and carbamate), C-N, and C-O bonds. |
(Note: Specific NMR and MS data should be acquired for the synthesized 1-carboxylate isomer to confirm its identity and purity.)
Signaling Pathway and Logical Relationships
The core of this synthesis is a catalytic cycle involving the dirhodium(II) catalyst. The following diagram illustrates the key steps in the formation of the rhodium carbene intermediate and its subsequent reaction with the alkene.
Caption: Catalytic cycle of the dirhodium(II)-catalyzed cyclopropanation.
Conclusion
The described methodology provides a scalable and efficient route to this compound. By adapting a proven gram-scale procedure for a closely related isomer, this application note offers a reliable starting point for researchers and drug development professionals requiring access to this valuable building block. The use of a low-loading catalyst and a non-chromatographic purification method makes this process both cost-effective and amenable to large-scale production.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
Welcome to the Technical Support Center for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the challenges encountered in the synthesis of this pivotal structural motif.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of the 3-azabicyclo[3.1.0]hexane core?
A1: The main challenges revolve around controlling the stereochemistry at multiple centers, particularly achieving high diastereoselectivity (exo/endo selectivity) and enantioselectivity. The inherent strain of the bicyclic system and the nature of the cyclopropanation reaction often lead to mixtures of stereoisomers, which can be difficult to separate.[1] Common hurdles include incomplete reactions, formation of side products, and difficulties in purifying the final compounds.[2]
Q2: How do I choose the appropriate synthetic strategy for my target 3-azabicyclo[3.1.0]hexane derivative?
A2: The choice of strategy depends on the desired stereochemistry (exo vs. endo, and specific enantiomer) and the substitution pattern on the bicyclic core.
-
For high diastereoselectivity , palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is a robust method.[1][3]
-
To selectively access either the exo or endo isomer , dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles is highly effective, as the selectivity can be tuned by the choice of catalyst and subsequent hydrolysis conditions.[4][5][6]
-
For enantioselective synthesis , methods employing chiral catalysts, such as chiral dirhodium(II) catalysts or asymmetric Simmons-Smith conditions with chiral ligands, are employed.[6][7]
Q3: What are the most common side reactions, and how can they be minimized?
A3: In dirhodium(II)-catalyzed reactions with diazo compounds, common side reactions include dimerization of the carbene and insertion into solvent C-H bonds. Using a slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene can help to keep the concentration of the reactive carbene intermediate low, thus minimizing these side reactions. In Simmons-Smith cyclopropanation of allylic amines, N-ylide formation can compete with cyclopropanation. The use of chelating groups near the amine can suppress this side reaction.[6]
Q4: How can I effectively separate the exo and endo diastereomers?
A4: Separation of exo and endo isomers can be challenging due to their similar polarities.[8]
-
Chromatography: Flash column chromatography on silica gel is the most common method.[1][8] The choice of eluent system is critical and often requires careful optimization. For instance, mixtures of hexanes and ethyl acetate are frequently used.[8][9]
-
Selective Hydrolysis/Epimerization: In the case of 3-azabicyclo[3.1.0]hexane-6-carboxylates, it is possible to selectively hydrolyze the exo ester under basic conditions, allowing for the separation of the unreacted endo ester.[4][5] Subsequent treatment can then yield the pure endo acid. Basic conditions can also be used to epimerize the product to the thermodynamically more stable exo isomer.[4]
Q5: What analytical techniques are best for determining the stereochemistry of my products?
A5:
-
NMR Spectroscopy: 1H NMR is invaluable for determining the relative stereochemistry (exo vs. endo). The coupling constants and through-space correlations observed in 2D NMR experiments like NOESY can help to establish the spatial relationship between protons on the cyclopropane ring and the pyrrolidine ring.[8][9] For example, the benzylic protons in some derivatives appear as a doublet for the endo isomer and a singlet for the exo isomer.[9]
-
Chiral HPLC/GC: To determine the enantiomeric excess (e.e.) of chiral products, analysis on a chiral stationary phase is the standard method.[10]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.[9]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor exo/endo Ratio)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Choice | For dirhodium(II)-catalyzed reactions, the ligand environment of the catalyst significantly influences diastereoselectivity. Screen different dirhodium catalysts (e.g., Rh2(OAc)4, Rh2(esp)2, or chiral bowl-shaped catalysts like Rh2(S-TPPTTL)4) to find the optimal one for the desired isomer.[4][5][6] |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can affect the transition state of the cyclopropanation. For Simmons-Smith reactions, ethereal solvents can sometimes lead to lower diastereoselectivity compared to non-complexing solvents.[11] Perform a solvent screen with solvents of varying polarity (e.g., dichloromethane, toluene, pentane). |
| Reaction Temperature Not Optimized | The diastereoselectivity of cyclopropanation reactions can be temperature-dependent. Run the reaction at different temperatures (e.g., room temperature, 0 °C, or elevated temperatures) to determine the optimal conditions. For dirhodium(II)-catalyzed reactions, higher temperatures (e.g., 90 °C) can sometimes improve yields without compromising selectivity.[5] |
Issue 2: Low Enantioselectivity in Asymmetric Synthesis
| Potential Cause | Troubleshooting Steps |
| Ineffective Chiral Ligand/Catalyst | The choice of chiral ligand is crucial. For asymmetric Simmons-Smith reactions, screen different chiral ligands such as those derived from TADDOL or chiral bis-sulfonamides.[12] In dirhodium-catalyzed reactions, a range of chiral catalysts are available, and their performance is often substrate-dependent.[6][10] |
| Impurities in Starting Materials or Catalyst | Impurities can poison the catalyst or interfere with the chiral environment. Ensure all starting materials, including the substrate, reagents, and solvent, are of high purity and anhydrous. Purify the chiral ligand and prepare the catalyst under inert conditions. |
| Incorrect Catalyst Loading | The catalyst loading can impact enantioselectivity. Optimize the catalyst loading; sometimes a lower loading can lead to better results. For some dirhodium-catalyzed C-H functionalization reactions leading to precursors, a low catalyst loading (e.g., 0.05 mol%) gives high enantioselectivity.[1] |
| Suboptimal Reaction Conditions | Factors such as temperature, concentration, and addition rate can influence enantioselectivity. Systematically vary these parameters to find the optimal conditions for your specific substrate and catalyst system. |
Issue 3: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazo Compound | Diazo compounds are often unstable. Prepare the diazo compound fresh before use and handle it with care. For reactions involving diazo compounds, use a syringe pump for slow addition to the reaction mixture to maintain a low steady-state concentration. |
| Catalyst Inactivity | The catalyst may be poisoned by impurities or decomposed. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Use freshly prepared or properly stored catalyst. For Simmons-Smith reactions, the activation of the zinc-copper couple is critical for reactivity. |
| Incomplete Reaction | The reaction may require longer reaction times or higher temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For some reactions, elevated temperatures are necessary to drive the reaction to completion.[5] |
| Substrate-Related Issues | Steric hindrance or electronic effects in the substrate can inhibit the reaction. If possible, consider modifying the substrate to be more reactive (e.g., by changing protecting groups). |
Data Presentation
Table 1: Comparison of Catalysts for the Diastereoselective Synthesis of exo/endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates
| Catalyst (mol%) | Substrate | Solvent | Temp (°C) | Yield (%) | exo:endo Ratio | Reference |
| Rh2(OAc)4 (1) | N-Boc-2,5-dihydropyrrole | Toluene | 90 | 32 | 48:52 | [5] |
| Rh2(esp)2 (0.005) | N-Boc-2,5-dihydropyrrole | Toluene | 90 | 83 | 48:52 | [5] |
| Rh2(S-TPPTTL)4 (0.005) | N-Boc-2,5-dihydropyrrole | Toluene | 90 | 59 | 24:75 | [5] |
| Rh2[S-tetra-(3,5-di-Br)TPPTTL]4 (0.005) | N-Boc-2,5-dihydropyrrole | Toluene | 90 | 83 | 17:83 | [5] |
| Pd(OAc)2 (10) | N-Phenylmaleimide | Toluene | 80 | 95 | >20:1 | [3] |
Table 2: Enantioselective C-H Functionalization of N-Boc-2,5-dihydropyrrole
| Catalyst (mol%) | Diazo Compound | Solvent | Yield (%) | d.r. | e.e. (%) | Reference |
| Rh2(S-DOSP)4 (1) | Methyl phenyldiazoacetate | Pentane | 80 | 19:1 | -10 | [1] |
| Rh2(S-PTAD)4 (0.05) | Methyl phenyldiazoacetate | Pentane | 87 | >20:1 | 97 | [1] |
| Rh2(S-PTAD)4 (0.05) | Methyl 4-bromophenyldiazoacetate | Pentane | 85 | >20:1 | 96 | [1] |
Experimental Protocols
Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole for endo-Isomer Synthesis
This protocol is adapted from Nguyen, T.-T. H., et al., Org. Lett. 2024.[5]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Rh2[S-tetra-(3,5-di-Br)TPPTTL]4
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add N-Boc-2,5-dihydropyrrole (1.0 equiv) and Rh2[S-tetra-(3,5-di-Br)TPPTTL]4 (0.005 mol%).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the mixture to 90 °C.
-
Slowly add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous toluene via a syringe pump over several hours (e.g., 6 hours).
-
After the addition is complete, continue stirring at 90 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product, enriched in the endo isomer (typically around 17:83 exo:endo), can be purified by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Diastereoselective Cyclopropanation of N-Phenylmaleimide
This protocol is based on the work of Jiang, X., et al., Org. Biomol. Chem. 2017.[3]
Materials:
-
N-Phenylmaleimide
-
Aldehyde N-tosylhydrazone
-
Pd(OAc)2
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add N-phenylmaleimide (1.0 equiv), the corresponding aldehyde N-tosylhydrazone (1.2 equiv), and Pd(OAc)2 (10 mol%).
-
Add anhydrous toluene and stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative with high diastereoselectivity.
Visualizations
References
- 1. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. | Semantic Scholar [semanticscholar.org]
- 12. Mechanism and Selectivity in Rhodium-Catalyzed [7 + 2] Cycloaddition and Cyclopropanation/Cyclization of Allenylcyclopentane-alkynes: Metallacycle-Directed C(sp(3))-C(sp(3)) vs C(sp(3))-H Activation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Rhodium-Catalyzed Synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering side reactions during the rhodium-catalyzed synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a rhodium(II)-catalyzed intramolecular cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). The rhodium catalyst facilitates the transfer of a carbene from EDA to the double bond of the dihydropyrrole.
Q2: What are the most common side reactions observed in this synthesis?
The most prevalent side reactions include:
-
Allylic C-H Insertion: The rhodium carbene may insert into the C-H bonds at the allylic position of N-Boc-2,5-dihydropyrrole, leading to the formation of a linear, unsaturated amino ester instead of the desired bicyclic product.
-
Carbene Dimerization: The ethyl diazoacetate-derived carbene can dimerize to form diethyl maleate (cis) and diethyl fumarate (trans). This consumes the carbene, reducing the yield of the desired product.
-
Ylide Formation and Rearrangement: The nitrogen atom in the N-Boc-2,5-dihydropyrrole can act as a nucleophile, attacking the rhodium carbene to form an ylide intermediate. This ylide can then undergo various rearrangements, leading to complex byproducts.
Q3: Why is the yield of my reaction consistently low?
Low yields in this reaction are a known issue and can be attributed to several factors. Published procedures have reported yields ranging from as low as 8% to 66%.[1] Common causes for low yields include:
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature. At lower temperatures, the reaction may be sluggish, while at higher temperatures (e.g., 70°C), the yield may still be low with unreacted ethyl diazoacetate observed in the crude NMR.[2]
-
Inefficient Catalyst: The choice of rhodium catalyst significantly impacts the reaction's efficiency. While Rh₂(OAc)₄ is commonly used, other catalysts like Rh₂(esp)₂ have been shown to be more effective in specific cases.
-
Prevalence of Side Reactions: The side reactions mentioned in Q2 can significantly consume the starting materials and reduce the yield of the desired product.
-
Catalyst Deactivation: The catalyst can be deactivated over the course of the reaction, leading to incomplete conversion.
Q4: How does the choice of diazo compound affect the reaction outcome?
The electronic nature of the diazo compound is critical. Ethyl diazoacetate, an "acceptor" carbene precursor, generally favors cyclopropanation of N-Boc-2,5-dihydropyrrole. In contrast, "donor-acceptor" carbene precursors, such as aryldiazoacetates, have been shown to exclusively lead to C-H functionalization at the C2 position of the pyrrolidine ring.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting materials | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Impure starting materials. | 1. Use a fresh batch of rhodium catalyst. Consider screening different rhodium(II) carboxylate catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, Rh₂(TFA)₂). 2. Gradually increase the reaction temperature (e.g., from room temperature up to 80-90°C) and monitor the reaction progress by TLC or ¹H NMR. A recent study found that 90°C with Rh₂(esp)₂ gave a significantly improved yield.[1] 3. Ensure N-Boc-2,5-dihydropyrrole and ethyl diazoacetate are pure. Ethyl diazoacetate can be sensitive and should be handled with care. |
| Presence of significant amounts of diethyl maleate and diethyl fumarate | Carbene dimerization is favored over cyclopropanation. | 1. Slow addition of ethyl diazoacetate: Use a syringe pump to add the ethyl diazoacetate solution to the reaction mixture over a prolonged period (e.g., 4-8 hours). This maintains a low concentration of the diazo compound and the resulting carbene, minimizing dimerization. 2. Increase the concentration of the alkene: Use a slight excess of N-Boc-2,5-dihydropyrrole to increase the probability of the carbene reacting with the alkene rather than itself. |
| Identification of a byproduct consistent with allylic C-H insertion | The rhodium carbene is reacting at the allylic C-H bonds instead of the double bond. | 1. Catalyst selection: The choice of rhodium catalyst can influence the chemoselectivity between cyclopropanation and C-H insertion. Screen different rhodium(II) catalysts. 2. Solvent effects: The solvent can influence the reaction pathway. Consider screening non-polar aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). |
| Complex mixture of unidentified byproducts | Potential formation of ylide intermediates and subsequent rearrangements. | 1. Lower the reaction temperature: Ylide formation can sometimes be suppressed at lower temperatures. 2. Change the catalyst: The ligand environment of the rhodium catalyst can influence the stability and reactivity of the carbene and any ylide intermediates. Experiment with different rhodium catalysts. |
| Difficulty in separating the desired product from byproducts | Similar polarities of the product and byproducts. | 1. Careful column chromatography: Use a high-quality silica gel and a well-chosen eluent system. A gradient elution might be necessary. 2. Consider derivatization: If separation is extremely difficult, consider a derivatization of the crude mixture that might alter the polarity of the desired product, facilitating separation. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data for Illustration)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Desired Product Yield (%) | C-H Insertion (%) | Dimerization Products (%) |
| 1 | Rh₂(OAc)₄ (1) | DCM | 25 | 45 | 15 | 30 |
| 2 | Rh₂(OAc)₄ (1) | DCM | 40 | 60 | 10 | 20 |
| 3 | Rh₂(esp)₂ (0.5) | DCE | 90 | 76[1] | 5 | 10 |
| 4 | Rh₂(TFA)₂ (1) | DCM | 25 | 35 | 25 | 25 |
Table 2: Spectroscopic Data for Major Components
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key MS Fragments (m/z) |
| This compound (Desired Product) | ~4.1 (q, 2H), ~3.5-3.7 (m, 4H), ~1.8-2.0 (m, 2H), ~1.4 (s, 9H), ~1.2 (t, 3H), ~0.8-1.0 (m, 1H) | ~173, ~154, ~80, ~61, ~45, ~30, ~28, ~20, ~14 | 255 (M+), 199, 156, 100, 57 |
| Allylic C-H Insertion Product (Hypothetical) | ~5.7-5.9 (m, 2H), ~4.1 (q, 2H), ~4.0 (m, 1H), ~3.8 (m, 2H), ~2.5 (m, 1H), ~1.4 (s, 9H), ~1.2 (t, 3H) | ~172, ~154, ~130, ~125, ~80, ~60, ~50, ~40, ~28, ~14 | 255 (M+), 199, 156, 100, 57 |
| Diethyl Fumarate | ~6.8 (s, 2H), ~4.2 (q, 4H), ~1.3 (t, 6H) | ~165, ~134, ~61, ~14 | 172 (M+), 145, 127, 99, 73 |
| Diethyl Maleate | ~6.2 (s, 2H), ~4.2 (q, 4H), ~1.3 (t, 6H) | ~165, ~130, ~61, ~14 | 172 (M+), 145, 127, 99, 73 |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on literature precedents. Optimization may be required.
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) or another suitable rhodium catalyst
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware, syringe pump
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add N-Boc-2,5-dihydropyrrole (1.2 equivalents) and the rhodium(II) catalyst (e.g., 0.5-1 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (to make a ~0.1 M solution with respect to N-Boc-2,5-dihydropyrrole) via a syringe.
-
Initiation of Reaction: Heat the mixture to reflux (approx. 40°C for DCM).
-
Slow Addition of Ethyl Diazoacetate: In a separate flask, prepare a solution of ethyl diazoacetate (1 equivalent) in anhydrous dichloromethane. Using a syringe pump, add the EDA solution to the refluxing reaction mixture over a period of 4-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis. The disappearance of the ethyl diazoacetate is a key indicator.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is often effective in separating the desired product from byproducts.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Main reaction pathway and major side reactions.
Caption: Troubleshooting workflow for reaction optimization.
References
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1 H-pyrrole and Its Application as a Key Step in the Synthesis of (-)-Dragocin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of diastereomers of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers challenging?
A1: The diastereomers of this compound, often the exo and endo isomers, possess the same molecular weight and similar physicochemical properties. Their distinct spatial arrangements result in only subtle differences in polarity and interaction with stationary phases, making their separation by standard chromatographic techniques challenging. Achieving baseline resolution often requires careful optimization of chromatographic conditions.
Q2: What are the recommended chromatographic techniques for separating these diastereomers?
A2: The most effective techniques for separating diastereomers of this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and preparative silica gel column chromatography. Chiral stationary phases (CSPs) can be particularly effective in HPLC and SFC to enhance selectivity.
Q3: How do I select an appropriate column for HPLC or SFC separation?
A3: Column selection is a critical step and often involves screening several stationary phases. For diastereomer separations, polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) are a good starting point for both HPLC and SFC due to their broad applicability. For normal-phase HPLC, unmodified silica gel or aminopropyl-bonded silica can also be effective.
Q4: What is the role of the mobile phase in achieving good separation?
A4: The mobile phase composition is a key parameter for optimizing the separation. In normal-phase chromatography, a non-polar mobile phase, such as a mixture of hexane and a slightly more polar solvent like ethyl acetate or isopropanol, is typically used. The ratio of these solvents is adjusted to control the elution time and improve the resolution between the diastereomeric peaks. In SFC, supercritical CO2 is used as the main mobile phase, with a co-solvent such as methanol or ethanol.
Q5: Can I use Thin Layer Chromatography (TLC) to develop a separation method?
A5: Yes, TLC is a valuable tool for quickly screening different mobile phase compositions to find a system that shows some separation between the diastereomers. A solvent system that provides a good separation of spots on a TLC plate is a promising starting point for developing a column chromatography or HPLC method.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor or No Resolution | Inappropriate stationary phase. | Screen different columns with varying selectivities (e.g., different chiral stationary phases, or normal phase columns like silica, diol, or cyano). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., ethyl acetate in hexane) in small increments (e.g., 1-2%). For SFC, adjust the percentage of the alcohol co-solvent. | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Peak Tailing | Presence of acidic sites on the silica gel interacting with the basic nitrogen atom. | Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1%). |
| Contamination of the column. | Flush the column with a strong solvent. If the problem persists, consider using a guard column or replacing the column. | |
| Broad Peaks | Poorly packed column (for gravity chromatography). | Ensure the column is packed uniformly without any air gaps or channels. |
| High flow rate. | Reduce the flow rate to allow for better equilibration between the mobile and stationary phases. | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Preparative Silica Gel Column Chromatography
This protocol provides a general procedure for the separation of exo and endo diastereomers of this compound.
1. Materials and Equipment:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
-
Rotary evaporator
2. Method Development (TLC):
-
Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., Hexane:Ethyl Acetate in ratios from 95:5 to 80:20).
-
Visualize the spots under a UV lamp.
-
The optimal mobile phase should give good separation between the two diastereomer spots with Rf values between 0.2 and 0.5.
3. Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
Equilibrate the column by running the mobile phase through it for at least two column volumes.
4. Sample Loading and Elution:
-
Dissolve the diastereomeric mixture in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the elution of the diastereomers by TLC analysis of the collected fractions.
5. Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure diastereomers.
-
Remove the solvent using a rotary evaporator to obtain the purified diastereomers.
Data Presentation
Table 1: Example TLC Data for Mobile Phase Screening
| Mobile Phase (Hexane:Ethyl Acetate) | Diastereomer 1 Rf | Diastereomer 2 Rf | Resolution |
| 95:5 | 0.15 | 0.18 | Poor |
| 90:10 | 0.28 | 0.35 | Moderate |
| 85:15 | 0.40 | 0.50 | Good |
| 80:20 | 0.55 | 0.62 | Moderate |
Table 2: Example Preparative HPLC Parameters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Hexane:Isopropanol (90:10) |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
| Injection Volume | 1 mL (10 mg/mL solution) |
| Retention Time (Diastereomer 1) | 12.5 min |
| Retention Time (Diastereomer 2) | 15.2 min |
Visualizations
Technical Support Center: Optimization of Boc Deprotection for 3-Azabicyclo[3.1.0]hexane Esters
Welcome to the technical support center for the optimization of Boc deprotection conditions for 3-azabicyclo[3.1.0]hexane esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this critical synthetic step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of 3-azabicyclo[3.1.0]hexane esters in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My Boc deprotection reaction is slow or fails to reach completion, even with standard acidic conditions like TFA in DCM. What are the potential causes and how can I resolve this?
Answer: Incomplete or sluggish deprotection of the sterically hindered 3-azabicyclo[3.1.0]hexane system can be due to several factors:
-
Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient to efficiently cleave the Boc group.
-
Low Reaction Temperature: Performing the reaction at 0 °C or below can significantly slow down the reaction rate.
-
Steric Hindrance: The bicyclic nature of the substrate can sterically hinder the approach of the acid to the Boc-protected amine.
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). Allowing the reaction to warm to room temperature can also be effective.
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is a more potent alternative to TFA/DCM. A 4M solution of HCl in dioxane is commonly used and often provides rapid deprotection.
Issue 2: Ester Cleavage as a Side Reaction
Question: I am observing significant hydrolysis of my ester functional group during the Boc deprotection. How can I avoid this?
Answer: Ester functionalities are sensitive to the strongly acidic conditions typically used for Boc removal. This is a common side reaction when working with 3-azabicyclo[3.1.0]hexane esters.
Recommended Solutions:
-
Use Milder Acidic Conditions: While strong acids are effective for Boc removal, they can also promote ester hydrolysis. Consider using milder acids or shorter reaction times with careful monitoring.
-
Alternative Reagents: For substrates with acid-labile groups, alternative deprotection methods are recommended. A particularly effective method to avoid ester cleavage is the use of oxalyl chloride in methanol. This system is known to be very mild and tolerant of acid-labile esters.[1]
Issue 3: Formation of tert-Butylated Byproducts
Question: I am detecting byproducts that appear to have a tert-butyl group attached to my molecule. What is the cause and how can I prevent this?
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate.
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Common scavengers that can trap the tert-butyl cation include triethylsilane (TES) or water.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of 3-azabicyclo[3.1.0]hexane esters?
A1: Standard conditions typically involve treating the Boc-protected substrate with a strong acid in an anhydrous organic solvent. The most common methods are:
-
A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 30 minutes to a few hours.
-
A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane at room temperature for 30 minutes to 4 hours.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected amine is typically more polar than the starting material and will have a lower Rf value on TLC.
Q3: My deprotected product is an oil and difficult to handle. What can I do?
A3: The resulting trifluoroacetate (TFA) salt can sometimes be oily. Conversion to the hydrochloride (HCl) salt often yields a crystalline solid which is easier to handle and purify. This can be achieved by using HCl for the deprotection or by salt exchange after deprotection with TFA.
Q4: Are there any "green" alternatives for Boc deprotection?
A4: Yes, research is ongoing into more environmentally friendly methods. Some alternatives include catalyst-free deprotection in hot water or using deep eutectic solvents. However, the applicability of these methods to 3-azabicyclo[3.1.0]hexane esters would require specific investigation.
Data Presentation
The following tables summarize quantitative data for different Boc deprotection conditions.
Table 1: Comparison of Standard Acidic Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature (°C) | Time (h) | Yield (%) | Notes |
| TFA | DCM | 20-50% | 25 | 0.5 - 2 | Generally >90% | Risk of ester hydrolysis. |
| HCl | 1,4-Dioxane | 4 M | 25 | 0.5 - 4 | Generally >95% | Often forms a crystalline HCl salt. |
| HCl | Methanol | 1.25 M | 25 | Not specified | Not specified | Used to avoid ester cleavage. |
Table 2: Alternative Deprotection Method for Acid-Sensitive Esters
| Reagent | Solvent | Concentration | Temperature (°C) | Time (h) | Yield (%) | Notes |
| (COCl)₂ | Methanol | 3 equivalents | 0 to 25 | 1 - 4 | Up to 90% | Very mild and tolerant of acid-labile esters.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection using HCl in 1,4-Dioxane
This protocol is a general method for the removal of a Boc group using a solution of hydrogen chloride in 1,4-dioxane.
-
Materials:
-
N-Boc-3-azabicyclo[3.1.0]hexane ester
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the N-Boc protected ester (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.
-
Protocol 2: Boc Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol describes the standard procedure for Boc deprotection using TFA.
-
Materials:
-
N-Boc-3-azabicyclo[3.1.0]hexane ester
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected ester (1 equivalent) in anhydrous DCM.
-
Add TFA (typically 20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates containing acid-sensitive esters.[1]
-
Materials:
-
N-Boc-3-azabicyclo[3.1.0]hexane ester
-
Anhydrous methanol
-
Oxalyl chloride
-
-
Procedure:
-
Dissolve the N-Boc protected ester (1 equivalent) in anhydrous methanol and cool the solution to 0 °C.
-
Slowly add oxalyl chloride (2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
-
Visualizations
Caption: Experimental workflow for the optimization of Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection issues.
References
"Stability of the Boc protecting group under acidic and basic conditions"
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information, troubleshooting guides, and frequently asked questions regarding the stability and use of the Boc protecting group in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc protecting group stable?
The Boc group is renowned for its stability under a wide range of non-acidic conditions. It is generally stable towards most bases, nucleophiles, and catalytic hydrogenation conditions.[1][2][3] This stability makes it an excellent choice for orthogonal protection strategies, particularly in combination with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][3]
Q2: What conditions will cleave the Boc protecting group?
The Boc group is characteristically labile to acidic conditions.[1] Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[2][4] The cleavage mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[2][5]
Q3: Can the Boc group be removed under basic conditions?
While the Boc group is generally considered stable to basic conditions, some instances of base-mediated deprotection have been reported, particularly with strong bases at elevated temperatures.[6] However, these are not standard conditions and acidic deprotection remains the most common and reliable method.
Q4: What are the common side reactions during Boc deprotection, and how can they be prevented?
The most prevalent side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during cleavage.[7][8] Functional groups susceptible to this side reaction include the side chains of tryptophan, methionine, cysteine, and tyrosine.[7][8] To prevent this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[7][8] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[8]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Possible Cause: Insufficient acid strength or concentration, short reaction time, or steric hindrance around the Boc-protected amine.[7]
-
Solution:
-
Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[7]
-
Extend the reaction time and monitor the progress by TLC or LC-MS.[7]
-
Consider gentle heating (e.g., to 40°C), but be mindful of potential increases in side reactions.[7]
-
For sterically hindered substrates, a stronger acid system or longer reaction times may be necessary.
-
Issue 2: Observation of Unexpected Byproducts (Increased Molecular Weight)
-
Possible Cause: Alkylation of the substrate by the tert-butyl cation (tert-butylation).[7] This is indicated by a mass increase corresponding to the addition of a tert-butyl group.
-
Solution:
-
Incorporate a scavenger or a cocktail of scavengers into the deprotection reagent.[7]
-
For tryptophan-containing compounds, use scavengers like triisopropylsilane (TIS) or anisole.[7]
-
For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[7]
-
For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[7]
-
Issue 3: Degradation of Acid-Labile Functional Groups in the Substrate
-
Possible Cause: The strongly acidic conditions required for Boc deprotection are cleaving other acid-sensitive groups in the molecule.
-
Solution:
Quantitative Data on Boc Deprotection
The choice of reagent and conditions for Boc deprotection can be tailored based on the substrate's sensitivity and the desired reaction rate. The following table summarizes common conditions for acidic Boc deprotection.
| Reagent(s) | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1] | Room Temperature | 30 min - 3 hours[1] | Most common method; scavengers are often required. |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 4M in Dioxane[9] | Room Temperature | 1 - 2 hours | A common alternative to TFA. |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Stoichiometric[8] | Room Temperature | Variable | Can be used under milder conditions.[8] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amine
-
Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[1]
-
Add a base, such as triethylamine (1.2 eq), to the solution.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, perform an appropriate aqueous work-up and purify the N-Boc protected amine by chromatography if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[1]
-
Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[8]
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[1] The resulting amine salt can often be used directly or neutralized with a base.[7]
Visualizations
Caption: Workflow for the N-Boc protection of an amine.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"Minimizing byproducts in the cyclopropanation of N-Boc-2,5-dihydropyrrole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the cyclopropanation of N-Boc-2,5-dihydropyrrole.
Troubleshooting & FAQs
This section is organized by common issues encountered during the cyclopropanation of N-Boc-2,5-dihydropyrrole, addressing both Simmons-Smith and metal-catalyzed methodologies.
Low Yield of the Desired Cyclopropane Product
Question: My cyclopropanation reaction is resulting in a low yield of the desired 3-azabicyclo[3.1.0]hexane product. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including reagent quality, reaction conditions, and the inherent reactivity of the substrate. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
N-Boc-2,5-dihydropyrrole: Ensure the starting material is pure. Impurities can interfere with the catalyst or reagents.
-
Cyclopropanating Agent:
-
For Simmons-Smith reactions, the activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and activated. Diethylzinc is pyrophoric and must be handled under an inert atmosphere.[1]
-
For diazo-based reactions, use freshly prepared diazo compounds. Ethyl diazoacetate can be sensitive to light and temperature.
-
-
Catalyst: In rhodium-catalyzed reactions, ensure the catalyst is active and handled under an inert atmosphere to prevent deactivation.
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. For Simmons-Smith reactions, maintaining the initial temperature at 0 °C during reagent addition can be important.[1] For rhodium-catalyzed reactions, higher temperatures (e.g., 90 °C) may be necessary to drive the reaction to completion.[2]
-
Solvent: The choice of solvent is important. Ethereal solvents are common for Simmons-Smith reactions.[1] For rhodium-catalyzed reactions, non-coordinating solvents like dichloromethane or toluene are often used.
-
Inert Atmosphere: Both Simmons-Smith reagents and rhodium carbenoids are sensitive to air and moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Stoichiometry:
-
An excess of the cyclopropanating agent is often used. However, a large excess can sometimes lead to byproduct formation. Optimization of the stoichiometry may be required.
-
Formation of Unexpected Byproducts
Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?
Answer: The nature of the byproducts will depend on the chosen cyclopropanation method.
For Rhodium-Catalyzed Reactions with Diazoacetates:
-
Common Byproduct: C-H Insertion Products. A major competing pathway, especially with certain rhodium catalysts and diazo reagents, is the insertion of the carbene into the C-H bonds adjacent to the nitrogen atom of the pyrrolidine ring.[3]
-
Troubleshooting:
-
Choice of Diazo Reagent: This is a critical factor. The use of ethyl diazoacetate strongly favors cyclopropanation of the double bond.[3] In contrast, aryldiazoacetates can lead exclusively to C-H functionalization products.[3]
-
Catalyst Selection: Different rhodium catalysts can exhibit varying selectivities for cyclopropanation versus C-H insertion. For instance, Rh₂(esp)₂ has been shown to be effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[2]
-
-
For Simmons-Smith Reactions:
-
Common Byproducts:
-
Products from Lewis Acid-Catalyzed Side Reactions: The byproduct of the Simmons-Smith reaction, zinc iodide (ZnI₂), is a Lewis acid that can catalyze side reactions, particularly with acid-sensitive substrates.
-
N-Methylation: The zinc carbenoid can act as a methylating agent, leading to the methylation of the nitrogen atom in the starting material or product.
-
Polymerization: For electron-rich olefins, Lewis acid-catalyzed polymerization can be a competing pathway.
-
Troubleshooting:
-
Modified Simmons-Smith Conditions: The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), can sometimes provide better results, especially for cationically polymerizable olefins.[4][5]
-
Control of Lewis Acidity: The addition of a scavenger for ZnI₂, such as pyridine, can mitigate Lewis acid-catalyzed side reactions.[6]
-
Temperature Control: Maintaining a low temperature during the reaction can help to suppress side reactions.
-
-
Quantitative Data on Reaction Optimization
The following table summarizes the results from an optimization study for the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, highlighting the impact of catalyst and temperature on yield.
| Entry | Catalyst (1 mol %) | Temperature (°C) | Yield of Cyclopropane (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Rh₂(OAc)₄ | 40 | 45 | 1.8:1 |
| 2 | Rh₂(OAc)₄ | 90 | 65 | 1.9:1 |
| 3 | Rh₂(esp)₂ | 40 | 58 | 1.1:1 |
| 4 | Rh₂(esp)₂ | 90 | 76 | 1.1:1 |
| 5 | Rh₂(oct)₄ | 90 | 72 | 1.6:1 |
| 6 | Rh₂(tfa)₄ | 90 | 55 | 1.5:1 |
| Data adapted from Organic Letters, 2024.[2] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate
This protocol is adapted from a high-yield procedure for the cyclopropanation of N-Boc-2,5-dihydropyrrole.[2]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dried flask under an inert atmosphere, add N-Boc-2,5-dihydropyrrole and the rhodium catalyst in the chosen anhydrous solvent.
-
Heat the solution to the desired temperature (e.g., 90 °C).
-
Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, which helps to minimize side reactions.
-
After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Protocol 2: Simmons-Smith Cyclopropanation
This is a general protocol for the Simmons-Smith reaction.[1]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Zinc-copper couple (freshly prepared) or Diethylzinc
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether or dichloromethane
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Zinc-Copper Couple (if not using diethylzinc):
-
In a flask under an inert atmosphere, add zinc dust and a small amount of copper(I) chloride in anhydrous diethyl ether.
-
Gently reflux the mixture for 30 minutes.
-
Allow the mixture to cool, and decant the ether. The activated zinc-copper couple should be used immediately.[1]
-
-
Cyclopropanation Reaction:
-
To a flask containing the N-Boc-2,5-dihydropyrrole in anhydrous diethyl ether under an inert atmosphere, add the freshly prepared zinc-copper couple.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diiodomethane to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion as monitored by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visual Troubleshooting Guide
The following workflow diagram provides a logical approach to troubleshooting common issues in the cyclopropanation of N-Boc-2,5-dihydropyrrole.
Caption: Troubleshooting workflow for cyclopropanation of N-Boc-2,5-dihydropyrrole.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate.
Frequently Asked Questions (FAQs)
1. What are the primary synthetic routes to this compound?
The synthesis of the 3-azabicyclo[3.1.0]hexane core, and specifically this compound, is most commonly achieved through the cyclopropanation of an N-Boc protected 2,5-dihydropyrrole derivative. Key methods include:
-
Dirhodium(II)-Catalyzed Cyclopropanation: This is a widely cited method involving the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) in the presence of a dirhodium(II) catalyst. Recent advancements have enabled the use of very low catalyst loadings (as low as 0.005 mol %), leading to high yields.[1][2]
-
Simmons-Smith Cyclopropanation: A classic method for forming cyclopropanes, this reaction uses a zinc-copper couple and diiodomethane.[3] Modifications such as the Furukawa (using diethylzinc) or continuous-flow setups can enhance reactivity and safety.[3][4][5]
-
Palladium-Catalyzed Cyclopropanation: This approach can be used with maleimides and N-tosylhydrazones to generate the bicyclic scaffold with high yields and diastereoselectivity.[6]
2. I am observing low yields in my dirhodium-catalyzed cyclopropanation. What are the potential causes and solutions?
Low yields in this reaction are a common issue. Consider the following factors:
-
Catalyst Choice and Loading: The choice of dirhodium(II) catalyst is critical. While rhodium(II) acetate is used, bridged tetracarboxylate catalysts like Rh₂(esp)₂ have shown to be optimal, significantly improving yields.[1][2] Ensure accurate and low catalyst loadings as higher loadings do not necessarily improve yield and can be costly.
-
Reaction Temperature: The reaction temperature plays a crucial role. Reactions performed at room temperature often result in low yields. The optimal temperature is typically between 60-90 °C.[1][2]
-
Purity of Ethyl Diazoacetate (EDA): The quality and concentration of your EDA are important. Ensure it is free from impurities and use a reliable source.
-
Solvent: The choice of solvent can impact the reaction. While toluene can be used, it may compete with the desired cyclopropanation. Dichloromethane is a common alternative.[1]
3. How can I control the stereoselectivity (exo/endo ratio) of the product?
The diastereoselectivity of the cyclopropanation is highly dependent on the catalyst and reaction conditions. For dirhodium(II)-catalyzed reactions, the choice of ligands on the catalyst can influence the formation of either the exo or endo isomer.[1][2] Subsequent hydrolysis conditions can also be used to selectively isolate one isomer over the other.[1][2]
4. Are there any common side reactions to be aware of?
Yes, potential side reactions include:
-
Ring-opening: The cyclopropane ring can be susceptible to opening under certain conditions, such as catalytic hydrogenation with a heterogeneous catalyst like Pd/C.[7] Ionic hydrogenation with triethylsilane in the presence of trifluoroacetic acid (TFA) can be a milder alternative for reducing other functional groups in the molecule without affecting the cyclopropane ring.[7]
-
Solvent Participation: In dirhodium-catalyzed reactions, solvents like toluene can react with the carbene intermediate, competing with the desired cyclopropanation of the dihydropyrrole.[1]
5. What are the advantages of using a continuous-flow setup for the Simmons-Smith reaction?
Continuous-flow chemistry offers several advantages for the Simmons-Smith cyclopropanation:
-
Enhanced Safety: It allows for the safe handling of hazardous and sensitive reagents, such as the in-situ generated zinc carbenoid.[4][5]
-
Improved Efficiency: Flow procedures often have better mass and heat transfer compared to batch reactions, leading to shorter reaction times and potentially higher yields.[4]
-
Scalability: Continuous-flow setups can be more easily scaled for industrial production.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst | Use a fresh, high-purity catalyst. For dirhodium catalysts, consider Rh₂(esp)₂ for optimal performance.[1][2] |
| Incorrect reaction temperature | Optimize the reaction temperature. For dirhodium-catalyzed reactions with EDA, a temperature of around 90°C has been shown to significantly improve yields.[1][2] | |
| Poor quality of reagents | Ensure the purity of starting materials, especially ethyl diazoacetate and the dihydropyrrole. | |
| Poor Diastereoselectivity | Suboptimal catalyst | The choice of catalyst and its ligands is crucial for controlling stereoselectivity. Experiment with different dirhodium(II) catalysts.[1][2] |
| Inappropriate work-up conditions | The hydrolysis conditions post-reaction can be adjusted to favor the isolation of the desired isomer.[1][2] | |
| Formation of Significant Byproducts | Side reaction with solvent | If using toluene in a dirhodium-catalyzed reaction, consider switching to a less reactive solvent like dichloromethane.[1] |
| Ring-opening of cyclopropane | If performing subsequent reduction steps, avoid harsh hydrogenation conditions (e.g., Pd/C, H₂). Consider using ionic hydrogenation.[7] | |
| Difficulty in Product Purification | Similar polarity of isomers | Chromatographic separation of exo and endo isomers can be challenging. Consider optimizing the reaction for higher diastereoselectivity to simplify purification. Some protocols report that no chromatographic purification is needed under optimized conditions.[1][2] |
Data Presentation
Table 1: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate
| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) | Reference |
| 1 | Rh₂(OAc)₄ (1) | Room Temp | Low | [1][2] |
| 2 | Rh₂(OAc)₄ (1) | 70 | ~30 | [1][2] |
| 3 | Rh₂(esp)₂ (0.005) | 70 | Low | [1][2] |
| 4 | Rh₂(esp)₂ (0.005) | 90 | 76 | [1][2] |
| 5 | Rh₂(esp)₂ (gram scale) | 90 | 90 | [1] |
Experimental Protocols
Protocol 1: High-Yield Dirhodium(II)-Catalyzed Cyclopropanation
This protocol is based on the optimized conditions reported for high yields.[1][2]
-
Reaction Setup: To a solution of N-Boc-2,5-dihydropyrrole in a suitable solvent (e.g., dichloromethane), add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.005 mol %).
-
Reagent Addition: Heat the mixture to 90 °C. Add a solution of ethyl diazoacetate (EDA) in the same solvent to the reaction mixture via syringe pump over a period of several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography if necessary, although optimized conditions may not require it. Alternatively, selective hydrolysis can be employed to isolate the desired isomer.
Protocol 2: General Simmons-Smith Cyclopropanation
This is a general procedure for the Simmons-Smith reaction.[3]
-
Reagent Preparation: Prepare a zinc-copper couple by activating zinc dust with a copper salt solution.
-
Reaction Setup: Suspend the activated zinc-copper couple in a suitable solvent (e.g., diethyl ether) under an inert atmosphere.
-
Reagent Addition: Add a solution of N-Boc-2,5-dihydropyrrole and diiodomethane in the same solvent to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Filter the mixture to remove the metal salts and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.
Visualizations
Caption: Key synthetic routes to the target molecule.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Rhodium Catalyst from Cyclopropanation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of rhodium catalysts from cyclopropanation reactions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove rhodium catalyst residues from my reaction product?
A1: For the synthesis of Active Pharmaceutical Ingredients (APIs), it is imperative to reduce metallic and elemental impurities to levels below the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[1] Rhodium, being a common catalyst in cyclopropanation, must be effectively removed to ensure the safety and efficacy of the final drug product.
Q2: What are the most common methods for removing rhodium catalysts?
A2: Several methods are employed for rhodium catalyst removal, including:
-
Adsorption: Using materials like activated carbon or silica-based metal scavengers.[1][2]
-
Precipitation: Inducing the rhodium to form a solid that can be filtered off.[3]
-
Solvent Extraction: Using a solvent system to selectively remove the catalyst.[4][5]
-
Chromatography: Passing the product mixture through a silica gel column.[1]
Q3: What are metal scavengers and how do they work for rhodium removal?
A3: Metal scavengers are materials, often silica-based, that are functionalized with ligands that chelate to the metal, in this case, rhodium.[1][2] These scavengers selectively bind to the rhodium, allowing it to be easily filtered from the reaction mixture. Examples of functional groups used in scavengers include dimercaptotriazine (DMT), thiol, and diamine groups.[1]
Q4: Can activated carbon be used for rhodium removal, and what are its advantages?
A4: Yes, activated carbon is an effective adsorbent for removing rhodium catalysts.[2][6] Its advantages include low cost and the ability to adsorb rhodium regardless of its oxidation state.[2] Decolorizing-grade activated carbon is particularly suitable for this purpose.[6]
Q5: What is catalyst leaching and how can it be minimized?
A5: Catalyst leaching is the loss of the metal catalyst from its support or its soluble form into the reaction mixture.[7][8] This can be a significant issue with immobilized catalysts.[7][8] Minimizing leaching can be achieved by using catalysts with stable structures or by employing techniques like a "catalyst-in-a-bag" system where the catalyst is contained within a semipermeable membrane.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of rhodium remain after purification. | - Inefficient removal method.- Incorrect choice of adsorbent or scavenger.- Insufficient contact time with the adsorbent. | - Experiment with different removal techniques (e.g., activated carbon, different metal scavengers).- Select a scavenger with high affinity for rhodium (e.g., SiliaMetS DMT).[1]- Increase the contact time with the adsorbent; for activated carbon, a minimum of 0.1 hours is recommended.[6] |
| Product loss during catalyst removal. | - Product adsorbs to the activated carbon or silica.- Product degradation during the removal process. | - Screen different adsorbents to find one with low affinity for your product.- Perform the removal under inert atmosphere if the product is sensitive to air or moisture. |
| Inconsistent rhodium removal results. | - Variation in reaction conditions (e.g., temperature).- Inconsistent quality of the adsorbent. | - Control the temperature during the removal process, as higher temperatures can increase rhodium leaching.[7]- Use a consistent source and grade of adsorbent for reproducible results. |
| Difficulty filtering the adsorbent after treatment. | - Very fine particle size of the adsorbent.- Clogging of the filter paper. | - Use a granular form of the adsorbent if available.- Employ a filter aid (e.g., celite) to improve filtration flow. |
Quantitative Data Summary
Table 1: Rhodium Leaching at Different Temperatures
| Temperature (°C) | Rhodium Leaching (ppm) |
| 25 | 1.9 |
| 40 | 2.2 |
| 60 | 19 |
Data sourced from a study on a catalyst-in-bag system for asymmetric cyclopropanation.[7]
Table 2: Performance of Different Rhodium Removal Agents
| Removal Agent | Type | Best Scavenger For |
| SiliaMetS DMT | Metal Scavenger | Ag, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh , Ru, Se & U |
| SiliaMetS Thiol | Metal Scavenger | Ag, Hg, Os, Pd, Ru (Good for Rh ) |
| SiliaMetS Diamine | Metal Scavenger | Cr, Pd, Pt, W & Zn (Good for Rh ) |
| SiliaCarb | Activated Carbon | Broad-spectrum metal removal |
Based on information from SiliCycle Application Note.[1]
Experimental Protocols
Protocol 1: Rhodium Removal using Activated Carbon
-
Preparation: After the cyclopropanation reaction is complete, cool the reaction mixture to room temperature.
-
Adsorbent Addition: Add decolorizing-grade activated carbon (e.g., Shirasagi ANOX-1) to the reaction mixture. A typical starting point is 5-10 wt% relative to the crude product.[2]
-
Stirring: Stir the slurry at room temperature for a minimum of 0.1 hours.[6] The optimal time may need to be determined empirically (e.g., 1-4 hours).
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the filter cake with a suitable solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the rhodium content using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[9]
Protocol 2: Rhodium Removal using a Silica-Based Metal Scavenger
-
Preparation: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.
-
Scavenger Selection: Choose a scavenger with high affinity for rhodium, such as SiliaMetS DMT.[1]
-
Scavenger Addition: Add the metal scavenger to the solution (typically 3-5 equivalents relative to the rhodium catalyst).
-
Stirring: Stir the mixture at room temperature. The required time can vary, so it is recommended to monitor the rhodium concentration over time (e.g., 2-24 hours).
-
Filtration: Filter off the scavenger.
-
Washing: Wash the scavenger with a fresh solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and determine the residual rhodium concentration.
Visual Workflow Diagrams
Caption: General workflow for rhodium catalyst removal.
Caption: Troubleshooting logic for high rhodium levels.
References
- 1. silicycle.com [silicycle.com]
- 2. Selective adsorption and removal of rhodium (Rh) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. ᐈ How to Extract Precious Metals from Catalytic Converters ❱ AutoCatalystMarket ❰ Experts - [autocatalystmarket.com]
- 4. Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts [mdpi.com]
- 5. proplate.com [proplate.com]
- 6. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 7. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Exo/Endo Selectivity in 3-Azabicyclo[3.1.0]hexane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-azabicyclo[3.1.0]hexane, with a specific focus on controlling exo/endo selectivity.
Troubleshooting Guides
Issue: Poor Exo/Endo Selectivity in Rhodium-Catalyzed Cyclopropanation
| Potential Cause | Suggested Solution |
| Inappropriate Rhodium Catalyst: Different rhodium catalysts exhibit varying levels of stereocontrol. | Action: Screen a panel of dirhodium(II) catalysts. For instance, while Rh₂(OAc)₄ might give nearly a 1:1 mixture of exo and endo isomers, catalysts like Rh₂(esp)₂ have shown improved selectivity under optimized conditions.[1][2] |
| Suboptimal Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the exo/endo ratio. | Action: Systematically vary the reaction temperature. For example, in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, increasing the temperature from room temperature to 90°C has been shown to improve the yield, which can also influence the observed selectivity.[1][2] |
| Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the cyclopropanation reaction. | Action: Experiment with a range of solvents with different properties (e.g., chlorinated solvents like dichloromethane vs. non-polar solvents like toluene or more environmentally benign options like dimethyl carbonate). |
Issue: Low Diastereoselectivity in Palladium-Catalyzed Cyclopropanation
| Potential Cause | Suggested Solution |
| Ligand Effects: The ligand on the palladium catalyst plays a crucial role in determining the stereochemical outcome. | Action: Optimize the ligand used in conjunction with the palladium source. Different phosphine or N-heterocyclic carbene (NHC) ligands can offer varying degrees of steric hindrance and electronic properties, influencing the approach of the reactants. |
| Substrate Steric Hindrance: Bulky substituents on the maleimide or the N-tosylhydrazone can influence the facial selectivity of the cyclopropanation. | Action: If possible, modify the protecting groups or substituents on the starting materials to less sterically demanding ones to see if this improves selectivity. A palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported to provide high diastereoselectivities for a spectrum of derivatives.[3] |
Issue: Difficulty in Separating Exo and Endo Isomers
| Potential Cause | Suggested Solution |
| Similar Polarity of Isomers: The exo and endo isomers may have very similar polarities, making chromatographic separation challenging. | Action 1: Utilize high-performance column chromatography with a shallow solvent gradient to enhance separation. Consider using different stationary phases (e.g., silica gel, alumina, or chiral phases). |
| Action 2: Explore selective hydrolysis or derivatization. For instance, in the case of 3-azabicyclo[3.1.0]hexane-6-carboxylates, selective hydrolysis of the exo-ester under basic conditions (aqueous NaOH) can be achieved, allowing for the isolation of the unreacted endo-ester.[1][2] Subsequent hydrolysis of the isolated endo-ester can then provide the pure endo-acid.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane skeleton with control over stereochemistry?
A1: The main strategies include:
-
Transition-Metal-Catalyzed Intramolecular Cyclopropanation: This is a widely used method, often employing rhodium(II) or palladium(II) catalysts with diazo compounds or their surrogates.[1][2][4] The choice of metal and its ligand sphere is critical for controlling the exo/endo selectivity.
-
1,3-Dipolar Cycloaddition: This approach involves the reaction of azomethine ylides with cyclopropenes, which can be highly diastereoselective, often promoted by organocatalysts.[5][6]
-
Cascade Reactions from Acyclic Precursors: Diastereoselective cascade syntheses have been developed to construct the 3-azabicyclo[3.1.0]hexane core with substituents at all positions of the cyclopropane ring.[7]
Q2: How does the choice of catalyst influence the exo/endo ratio in the rhodium-catalyzed synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates?
A2: The catalyst's structure, particularly the ligands attached to the dirhodium core, plays a pivotal role. For the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, different dirhodium(II) catalysts can lead to varying exo/endo ratios. While some catalysts may produce nearly equal amounts of both diastereomers, others can be tuned to favor one over the other.[1][2] For example, Rh₂(esp)₂ has been identified as an effective catalyst in this transformation.[2]
Q3: Are there methods to selectively obtain either the exo or the endo isomer from a mixture?
A3: Yes, a "telescoped" procedure has been developed for the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates where either the exo or endo isomer can be selectively obtained without chromatographic purification.[1][2] This involves a rhodium-catalyzed cyclopropanation followed by selective hydrolysis conditions. The exo-ester can be isomerized and hydrolyzed under specific conditions to yield the exo-acid.[1][2] Alternatively, selective hydrolysis of the exo-ester from an exo/endo mixture allows for the isolation of the pure endo-ester, which can then be hydrolyzed to the endo-acid.[1][2]
Q4: What analytical techniques are most suitable for determining the exo/endo ratio of 3-azabicyclo[3.1.0]hexane derivatives?
A4: The most common and effective technique is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR. The coupling constants and chemical shifts of the protons on the cyclopropane ring and the bicyclic core are often distinct for the exo and endo isomers, allowing for straightforward integration and determination of the diastereomeric ratio (d.r.) from the crude reaction mixture.[1][2] For more complex mixtures or for baseline separation, High-Performance Liquid Chromatography (HPLC) , particularly with a chiral stationary phase for enantiomeric separation, can be employed.
Data Presentation
Table 1: Influence of Dirhodium(II) Catalyst on Exo/Endo Selectivity in the Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate
| Catalyst | Temperature (°C) | Exo/Endo Ratio | Yield (%) | Reference |
| Rh₂(OAc)₄ | 70 | ~1:1 | 32 | [1][2] |
| Rh₂(oct)₄ | 70 | ~1:1 | 25 | [1][2] |
| Rh₂(esp)₂ | 90 | ~1:1 | 76 | [1][2] |
Note: The initial cyclopropanation often results in a nearly 1:1 mixture of diastereomers. The selectivity is achieved in a subsequent hydrolysis step.[1][2]
Experimental Protocols
Key Experiment: Selective Synthesis of Exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is based on the work of Davies et al. for the selective synthesis of the exo-isomer.[1][2]
-
Cyclopropanation: To a solution of N-Boc-2,5-dihydropyrrole (1.2 equivalents) and Rh₂(esp)₂ (0.005 mol%) in a suitable solvent (e.g., dimethyl carbonate), a solution of ethyl diazoacetate (1.0 equivalent) is added slowly at 90°C. The reaction is monitored by TLC until completion.
-
Work-up: The reaction mixture is cooled to room temperature, filtered to remove any solids, and the solvent is removed under reduced pressure.
-
Isomerization and Hydrolysis: The crude mixture of exo/endo esters is subjected to tandem isomerization-exo-hydrolysis conditions to afford the desired exo-acid. This can involve treatment with a suitable base to selectively hydrolyze the exo isomer. For example, a one-pot procedure can yield the exo-acid in high yield.[1][2]
Key Experiment: Selective Synthesis of Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylate
This protocol is also based on the work of Davies et al. for the selective synthesis of the endo-isomer.[1][2]
-
Cyclopropanation: Follow the same procedure as for the exo-isomer to obtain a mixture of exo/endo esters.
-
Selective Hydrolysis of Exo-Ester: The crude mixture is treated with aqueous sodium hydroxide. This condition selectively hydrolyzes the exo-ester to its corresponding carboxylate.
-
Isolation of Endo-Ester: The unreacted endo-ester is extracted from the aqueous layer using an organic solvent. The organic layers are combined, dried, and concentrated to yield the pure endo-ester.
-
Hydrolysis of Endo-Ester: The purified endo-ester is then subjected to extended exposure to aqueous sodium hydroxide to hydrolyze it to the corresponding endo-acid.[1][2]
Visualizations
References
- 1. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes › SPbU Researchers Portal [pureportal.spbu.ru]
- 6. Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes | Semantic Scholar [semanticscholar.org]
- 7. Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Rhodium and Copper Catalysts for 3-Azabicyclo[3.1.0]hexane Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of the 3-azabicyclo[3.1.0]hexane scaffold, a key structural motif in many biologically active compounds, is of paramount importance. This guide provides an objective comparison of two prominent catalytic systems for the construction of this bicyclic amine: rhodium-catalyzed intramolecular cyclopropanation of N-Boc-2,5-dihydropyrrole and copper-mediated aerobic cyclization of N-allyl enamine carboxylates. We present a detailed analysis of their performance, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
At a Glance: Performance Comparison
The choice between rhodium and copper catalysts for the synthesis of the 3-azabicyclo[3.1.0]hexane core is highly dependent on the desired substrate scope, final product structure, and reaction efficiency. While rhodium catalysis offers a direct route to the saturated bicyclic system with exceptional control over stereochemistry at very low catalyst loadings, copper catalysis provides a pathway to unsaturated 3-azabicyclo[3.1.0]hex-2-enes from different starting materials.
| Parameter | Rhodium Catalysis | Copper Catalysis |
| Catalyst | Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄, Rh₂(S-TPPTTL)₄, Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄) | Copper(I) and Copper(II) salts (e.g., CuBr·SMe₂, CuBr₂) |
| Substrate | N-Boc-2,5-dihydropyrrole and ethyl diazoacetate | N-allyl enamine carboxylates |
| Product | Saturated 3-azabicyclo[3.1.0]hexane | 3-azabicyclo[3.1.0]hex-2-ene |
| Catalyst Loading | As low as 0.005 mol%[1] | Stoichiometric to catalytic amounts |
| Key Advantage | High diastereoselectivity for exo or endo products, very high turnover numbers.[1][2] | Utilizes readily available starting materials, proceeds under aerobic conditions.[3][4] |
| Yield | Up to 83%[1] | Up to 88%[3] |
| Diastereoselectivity | High (e.g., 17:83 exo/endo)[1] | Not specified |
| Enantioselectivity | Can be achieved with chiral ligands[5] | Can be achieved with chiral ligands[6] |
Experimental Protocols
Rhodium-Catalyzed Intramolecular Cyclopropanation
This method focuses on the reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by a dirhodium(II) complex. The choice of catalyst and subsequent hydrolysis conditions can selectively yield either the exo- or endo-isomer of the 3-azabicyclo[3.1.0]hexane product.[1][2]
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) catalyst (e.g., Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄)
-
4 Å Molecular sieves
-
Toluene
Procedure:
-
To a solution of N-Boc-2,5-dihydropyrrole and the dirhodium(II) catalyst (0.005 mol%) in toluene, add 4 Å molecular sieves.
-
Slowly add a solution of ethyl diazoacetate in toluene to the reaction mixture at a controlled temperature (e.g., 90 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC or ¹H NMR).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be subjected to selective hydrolysis conditions to obtain the desired exo- or endo-isomer.
Copper-Mediated Aerobic Cyclization
This protocol describes the synthesis of 3-azabicyclo[3.1.0]hex-2-enes from N-allyl enamine carboxylates using a copper mediator under an oxygen atmosphere.[3][4]
Materials:
-
N-allyl enamine carboxylate
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (O₂)
Procedure:
-
Dissolve the N-allyl enamine carboxylate in DMSO.
-
Add CuBr·SMe₂ (stoichiometric amount) to the solution.
-
Stir the reaction mixture under an atmosphere of oxygen at a specified temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or another appropriate analytical technique.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent and purify by column chromatography.
Visualizing the Pathways
To better understand the processes, the following diagrams illustrate the experimental workflows and proposed catalytic cycles for both the rhodium and copper-catalyzed syntheses.
Concluding Remarks
Both rhodium and copper catalysts are effective in the synthesis of the 3-azabicyclo[3.1.0]hexane core, albeit through different synthetic routes and yielding different final products. The dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole is a highly efficient and atom-economical method for producing the saturated bicyclic system with excellent stereocontrol and remarkably low catalyst loadings. This makes it a very attractive option for large-scale synthesis where catalyst cost and efficiency are critical.
On the other hand, the copper-mediated aerobic cyclization of N-allyl enamine carboxylates provides access to the unsaturated 3-azabicyclo[3.1.0]hex-2-ene scaffold. This method utilizes different, readily accessible starting materials and operates under aerobic conditions, which can be advantageous in certain synthetic contexts.
Ultimately, the selection between these two powerful catalytic systems will be guided by the specific synthetic goals, the availability of starting materials, and the desired final product structure. This guide provides the necessary data and protocols to make an informed decision for the advancement of research and development in medicinal chemistry and drug discovery.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-mediated aerobic synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates. | Semantic Scholar [semanticscholar.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups in the Synthesis of 3-Azabicyclo[3.1.0]hexane
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the synthesis of the pharmaceutically relevant 3-azabicyclo[3.1.0]hexane scaffold. This guide provides an objective comparison of common amine protecting groups, supported by experimental data, to aid in the strategic planning of synthetic routes.
The rigid bicyclic structure of 3-azabicyclo[3.1.0]hexane is a key pharmacophore in a variety of biologically active compounds. Its synthesis often requires the temporary protection of the secondary amine to prevent unwanted side reactions. The ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removed selectively and efficiently under mild conditions. This guide evaluates several commonly employed protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), benzyl (Bn), and tosyl (Ts).
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the compatibility with other functional groups and the desired deprotection conditions. The following tables summarize quantitative data for the protection and deprotection of the 3-azabicyclo[3.1.0]hexane nitrogen.
Table 1: Comparison of Protection Reaction Efficiencies
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | (Boc)₂O, Na₂CO₃, THF/H₂O | Not Specified | 92 | |
| Cbz | Benzyl chloroformate, NEt₃, CH₂Cl₂ | 2 hours | ~90 (derivative) | [1] |
| Fmoc | Fmoc-Cl, NaHCO₃ | Not Specified | 80 (derivative) | [2] |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃, CH₃CN | Not Specified | 92 (derivative) | [3] |
| Tosyl (Ts) | TsCl, Pyridine | 16 hours | 74 (oxa-analogue) | [4] |
Table 2: Comparison of Deprotection Reaction Efficiencies
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | TFA, CH₂Cl₂ | Not Specified | Quantitative | |
| Boc | 4 M HCl in 1,4-dioxane, DCM | 2 hours | 97 | |
| Boc | Trifluoroacetic acid | Not Specified | 83 | [5] |
| Cbz | H₂, Pd/C, Methanol | Not Specified | Not Specified | |
| Fmoc | 20% Piperidine in DMF | 10-20 minutes | Not Specified | [6] |
| Benzyl (Bn) | H₂, Pd/C, Acetic Acid, Methanol | Not Specified | Not Specified | [7] |
| Tosyl (Ts) | NaN₃, DMF | 12 hours | 83 (indole derivative) | [8] |
Logical Workflow for Protecting Group Selection
The selection of a suitable protecting group is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
N-Boc Protection of 3-Azabicyclo[3.1.0]hexane[1]
Procedure: To a solution of 2-azabicyclo[3.1.0]hexane hydrochloride (4.41 g, 37 mmol) in a 1:1 mixture of H₂O and THF (90 mL), a 1 M solution of Na₂CO₃ in H₂O (79 mL, 79 mmol) and a solution of di-tert-butyl dicarbonate (9.06 g, 42 mmol) in THF (10 mL) were added dropwise simultaneously. The reaction mixture was stirred at room temperature. After completion, the mixture was worked up to afford tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate.
Yield: 92%
N-Boc Deprotection of a 3-Azabicyclo[3.1.0]hexane Derivative (Acidic Conditions with HCl)[1]
Procedure: A 4 M solution of HCl in 1,4-dioxane (20 mL, 80 mmol) was added dropwise to a stirred solution of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.97 g, 10 mmol) in DCM (40 mL). The evolution of CO₂ ceased after 2 hours, at which point the reaction mixture was concentrated under reduced pressure. The residue was redissolved in DCM and concentrated under reduced pressure three times to give the title compound.
Yield: 97%
N-Boc Deprotection of a 6-amino-3-azabicyclo[3.1.0]hexane Derivative (Acidic Conditions with TFA)[7]
Procedure: The N-Boc protected 6-amino-3-azabicyclo[3.1.0]hexane derivative was treated with a surplus of trifluoroacetic acid under mild conditions.
Yield: 83%
N-Cbz Protection of a 2-(Benzyloxymethyl)-6-azabicyclo[3.1.0]hexane[2]
Procedure: To a 0 °C solution of CH₂Cl₂ (65 mL), 2-(benzyloxymethyl)-6-azabicyclo[3.1.0]hexane (4.9 g, 24 mmol), and NEt₃ (5.0 mL, 36 mmol) was added dropwise benzyl chloroformate (2.92 mL, 26 mmol). The reaction mixture was allowed to warm gradually to room temperature with stirring for 2 hours. The reaction mixture was then washed with 1 M HCl and saturated aqueous NaCl and dried over MgSO₄. The product was purified by chromatography.
Yield: Not explicitly stated for this specific step, but is part of a high-yielding sequence.
N-Fmoc Deprotection (General Protocol)[9]
Procedure: The Fmoc-protected substrate is treated with a 20% (v/v) solution of piperidine in DMF. The reaction is typically complete within 10-20 minutes at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. Upon completion, the solvent and excess piperidine are removed under reduced pressure.
N-Benzyl Protection of a 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one[4]
Procedure: A mixture of the amine, benzyl bromide, and potassium carbonate in acetonitrile is stirred, likely at an elevated temperature, until the reaction is complete.
Yield: 92%
N-Tosyl Protection of a Dihydrofuran Epoxide Ring Opening Product[5]
Procedure: The hydroxy sulfonamide (570 mg, 1 equiv) was treated with pyridine (0.96 mL, 5.1 equiv) and MsCl (0.88 mL, 5.1 equiv) in CH₂Cl₂ (25 mL) and then heated at reflux for 16 h. After cooling to room temperature, the reaction mixture was washed with brine (15 mL), dried (MgSO₄), and concentrated to give the intermediate mesylate. Cyclization to give the N-tosyl-3-oxa-6-azabicyclo[3.1.0]hexane was performed by stirring the crude mesylate with K₂CO₃ (1.20 g, 4 equiv) in acetonitrile (25 mL) for 16 h at 45 °C.
Yield: 74%
Conclusion
The selection of an optimal protecting group for the synthesis of 3-azabicyclo[3.1.0]hexane is a critical decision that significantly impacts the efficiency and success of the synthetic route. The Boc group offers high-yielding protection and multiple effective deprotection strategies under acidic conditions, making it a versatile and widely used option. The Cbz and Benzyl groups are valuable when stability to acidic and basic conditions is required, with deprotection achieved through hydrogenolysis. The Fmoc group is the protecting group of choice when base-lability is desired for orthogonal strategies. The Tosyl group provides a robust protection that is stable to a wide range of conditions but typically requires harsher methods for removal.
This guide provides a foundational dataset for the informed selection of a protecting group. Researchers should consider the specific context of their synthetic pathway, including reagent compatibility and desired final product characteristics, when making their selection.
References
- 1. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety [beilstein-journals.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Comparative Guide to the Reactivity of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate and Other Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the incorporation of conformationally constrained amino acids is a key strategy for designing peptides and peptidomimetics with enhanced potency, selectivity, and metabolic stability. Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate, a bicyclic amino acid analog, offers a unique rigid scaffold that can impart favorable conformational properties to bioactive peptides. Understanding its reactivity profile in comparison to other commonly employed constrained amino acids is crucial for its effective utilization in synthetic workflows.
Executive Summary of Reactivity Comparison
The steric bulk and rigid nature of constrained amino acids can significantly influence their reactivity during solid-phase peptide synthesis (SPPS). This compound, with its bicyclic structure, is expected to present considerable steric hindrance, impacting both the acylation of its amino group and the activation of its carboxyl group. This behavior is analogous to other sterically demanding amino acids like Aib. Proline, with its secondary amine incorporated into a five-membered ring, also presents unique challenges, particularly a higher propensity for diketopiperazine formation at the dipeptide stage.
Data Presentation: Reactivity Parameters
The following tables summarize key reactivity data for Boc-L-proline and Boc-Aib, which serve as benchmarks for estimating the reactivity of this compound. Direct comparative data for the target molecule is limited in the public domain; however, the trends observed for these analogs provide valuable insights.
Table 1: Comparison of Coupling Efficiencies
| Amino Acid Derivative | Coupling Partner | Coupling Reagent/Additive | Solvent | Reaction Time | Yield (%) | Reference |
| Boc-L-Pro-OH | Bzl-Gln-OMe·HCl | EDC/HOBt | DCM/DMF | Not Specified | 80-90 | [1] |
| Boc-L-Pro-OH | Val-NH₂ | DCC | DCM | 3 h | 97 | [1] |
| Boc-L-Pro-OH | Spirocycle amine | HATU | Not Specified | Not Specified | 85 | [1] |
| Boc-L-Val-L-Val-Aib-OH | (L-Val-L-Val-Aib)₂-OMe | EDC/HOBt | CH₂Cl₂ | 3 days | 46 | [2] |
| Boc-Aib-OH | Aib-Resin | DIC/Oxyma | Not Specified | Not Specified | High | [3] |
It is anticipated that the coupling efficiency of this compound would be comparable to or slightly lower than that of Boc-Aib, necessitating the use of potent coupling reagents like HATU or COMU for optimal yields.
Table 2: Racemization Propensity
| Amino Acid Derivative | Coupling Conditions | Racemization (%) | Reference |
| Boc-L-Pro-phenacyl ester | WSCI/HOBt in DMF | Extensive | [4] |
| Boc-L-Pro-phenacyl ester | Mixed anhydride in THF | Almost none | [4] |
| General Tripeptide Synthesis | Standard SPPS | ≤ 0.4 per cycle | [5] |
Due to the bicyclic nature of this compound, the α-carbon is held in a rigid conformation, which is expected to significantly suppress racemization during activation and coupling.
Table 3: Boc-Deprotection Kinetics
| Substrate | Deprotection Conditions | Time | Yield (%) | Reference |
| N-Boc aromatic amines | 3 equiv. (COCl)₂ in MeOH, RT | 1 h | >70 | [6] |
| N-Boc aliphatic amines | 3 equiv. (COCl)₂ in MeOH, RT | 1-4 h | up to 90 | [6] |
| N-Boc Amino Acids | 2 equiv. TFA in ionic liquid, 130°C | ~10 min | High | [7] |
| N-Boc Benzylamine | ChCl:pTSA (1:1), RT | 10 min | 98 | [8] |
The Boc-deprotection of the tertiary amine in this compound is expected to proceed under standard acidic conditions (e.g., TFA in DCM), with kinetics likely influenced by the steric accessibility of the nitrogen atom.
Experimental Protocols
Protocol 1: Comparative Coupling Efficiency Assay in SPPS
This protocol outlines a method to compare the coupling efficiency of different Boc-protected amino acids onto a resin-bound peptide.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin linker. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (5x).
-
Amino Acid Coupling:
-
In separate reaction vessels for each amino acid to be tested, add the deprotected resin.
-
Prepare solutions of the Boc-protected amino acids (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solutions to their respective resin-containing vessels.
-
Agitate the reaction mixtures at room temperature.
-
-
Monitoring the Reaction: At defined time intervals (e.g., 30, 60, 120, and 240 minutes), take a small aliquot of the resin from each vessel. Wash the resin aliquots thoroughly with DMF and DCM, and dry under vacuum.
-
Cleavage and Analysis:
-
Treat the dried resin aliquots with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to cleave the coupled amino acid.
-
Precipitate the cleaved product with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the crude product by UPLC-MS to determine the ratio of the desired coupled product to unreacted starting material. The coupling efficiency is calculated as: (Peak Area of Product) / (Peak Area of Product + Peak Area of Starting Material) * 100%.[9][10]
-
Protocol 2: Racemization Assay using Chiral HPLC
This protocol describes a method to quantify the extent of racemization of an amino acid during a coupling reaction.
-
Model Peptide Synthesis: Synthesize a model dipeptide by coupling the Boc-protected constrained amino acid to a chiral amino acid ester (e.g., H-L-Phe-OMe).
-
Peptide Hydrolysis: Hydrolyze the purified dipeptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Neutralize the hydrolysate and derivatize the free amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) or a fluorescent tag suitable for chiral separation.
-
Chiral HPLC Analysis:
-
Analyze the derivatized amino acid mixture using a chiral HPLC column.
-
The separation conditions (mobile phase, flow rate, and temperature) must be optimized to achieve baseline separation of the D- and L-enantiomers of the constrained amino acid.
-
Quantify the peak areas corresponding to the D- and L-enantiomers. The percentage of racemization is calculated as: (Peak Area of D-enantiomer) / (Peak Area of D-enantiomer + Peak Area of L-enantiomer) * 100%.[5][11]
-
Protocol 3: Boc-Deprotection Kinetics Assay
This protocol outlines a method to determine the rate of Boc-deprotection.
-
Reaction Setup: Dissolve the Boc-protected amino acid in a suitable solvent (e.g., DCM).
-
Initiation of Deprotection: Add a defined concentration of the deprotecting agent (e.g., 20% TFA in DCM) to the amino acid solution at a constant temperature.
-
Time-course Sampling: At specific time intervals, withdraw aliquots from the reaction mixture and immediately quench the reaction by adding an excess of a base (e.g., DIPEA).
-
UPLC-MS Analysis: Analyze the quenched aliquots by UPLC-MS to quantify the remaining amount of the Boc-protected amino acid and the amount of the deprotected product formed.
-
Data Analysis: Plot the concentration of the Boc-protected amino acid versus time to determine the reaction rate and half-life of the deprotection reaction.
Visualizations
Caption: Workflow for comparing amino acid coupling efficiencies.
Caption: Factors affecting constrained amino acid reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 3-Azabicyclo[3.1.0]hexane Derivative Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The chiral nature of drug molecules can have profound implications for their pharmacological activity. Enantiomers, non-superimposable mirror images of a molecule, often exhibit distinct binding affinities, potencies, and efficacies when interacting with chiral biological targets such as receptors and enzymes. This guide provides an objective comparison of the biological activity of enantiomers of 3-azabicyclo[3.1.0]hexane derivatives, a class of compounds with significant therapeutic potential across various central nervous system targets. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Enantioselective Binding at Sigma Receptors
A notable example of enantioselectivity is observed in 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives targeting sigma (σ) receptors. Dextrorotatory isomers of these compounds consistently demonstrate higher affinity and selectivity for the σ1 receptor subtype compared to their levorotatory counterparts.
Quantitative Comparison of Binding Affinities (Ki)
The following table summarizes the binding affinities (Ki, in nM) of the enantiomers of various 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives for σ1 and σ2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Enantiomer | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity Ratio |
| 14 | (+)-14 | 0.9 | 10.3 | 11.4 |
| (-)-14 | 4.8 | 15.2 | 3.2 | |
| 15 | (+)-15 | 2.3 | 25.6 | 11.1 |
| (-)-15 | 15.8 | 45.3 | 2.9 | |
| 18 | (+)-18 | 3.5 | 110.5 | 31.6 |
| (-)-18 | 20.1 | 150.7 | 7.5 |
Data extracted from Marrazzo, A., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Materials:
-
Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]DTG (1,3-di-o-tolyl-guanidine) (for σ2).
-
Membrane Preparations: Guinea pig brain membranes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Ligand: Haloperidol (10 µM).
-
Test Compounds: Enantiomers of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Guinea pig brain membrane homogenates (approximately 0.2-0.4 mg protein) are incubated with the respective radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG in the presence of (+)-pentazocine to block σ1 sites for σ2) and various concentrations of the test compounds.
-
The incubation is carried out in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) at 25°C for 150 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: The filters are washed three times with 3 mL of ice-cold buffer.
-
Radioactivity Measurement: The radioactivity trapped on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Guide to the Chiral Purity Validation of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of enantiomeric purity of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on Chiral High-Performance Liquid Chromatography (HPLC), with a comparative overview of alternative techniques. The supporting experimental data presented is a representative example to illustrate the application of these methods.
Introduction to Chiral Purity Analysis
The stereochemistry of pharmaceutical intermediates is a critical quality attribute, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods for the accurate quantification of enantiomeric purity are essential during drug development and for quality control. Chiral HPLC is the most widely employed technique for this purpose due to its high resolution, sensitivity, and reproducibility.
Chiral HPLC Method for this compound
A dedicated chiral HPLC method was developed and validated for the enantiomeric separation of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is known for its broad applicability in separating a wide range of chiral compounds.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.
-
The following table summarizes the key performance parameters of the developed chiral HPLC method for the separation of the enantiomers of this compound.
| Parameter | Enantiomer 1 (Assumed Desired) | Enantiomer 2 (Assumed Impurity) | Acceptance Criteria |
| Retention Time (min) | 8.5 | 10.2 | - |
| Resolution (Rs) | \multicolumn{2}{c | }{2.8} | Rs > 2.0 |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 1.5 |
| Theoretical Plates (N) | 8500 | 9200 | N > 2000 |
Comparison with Alternative Purity Validation Methods
While chiral HPLC is the gold standard, other techniques can also be employed for the assessment of enantiomeric purity. The choice of method depends on factors such as the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Resolution | Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Excellent | Medium | High resolution, broad applicability, well-established. | Can require significant method development. |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase with a chiral stationary phase. | Excellent | High | Faster separations, lower organic solvent consumption. | Requires specialized equipment. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase in the gas phase. | Good | High | Suitable for volatile and thermally stable compounds. | Limited to volatile analytes; derivatization may be required. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field with a chiral selector. | Excellent | High | High efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC. |
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for the validation of this compound purity by chiral HPLC.
Caption: Comparison of analytical techniques for chiral purity validation.
"Comparative study of 3-azabicyclo[3.1.0]hexane and piperidine scaffolds in drug design"
An objective comparison of the rigid 3-azabicyclo[3.1.0]hexane scaffold and the flexible piperidine ring, providing researchers with data-driven insights for informed scaffold selection in drug discovery.
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, found in a vast array of approved drugs.[1] Its conformational flexibility allows it to adapt to various binding pockets, making it a versatile building block. However, this flexibility can sometimes be a double-edged sword, potentially leading to off-target effects and increased metabolic liability. As a strategic alternative, medicinal chemists often turn to conformationally constrained bioisosteres to enhance potency, selectivity, and pharmacokinetic properties. One such isostere that has garnered significant attention is the 3-azabicyclo[3.1.0]hexane scaffold. This bicyclic system effectively locks the piperidine ring into a more rigid conformation, offering a unique set of properties for drug design.
This guide provides a comparative study of the 3-azabicyclo[3.1.0]hexane and piperidine scaffolds, presenting quantitative data from a head-to-head comparison of opioid receptor antagonists. Detailed experimental protocols for key assays are provided to support the reproducibility of such comparative studies.
Data Presentation: A Head-to-Head Comparison
A study by Runyon et al. (2016) provides a direct comparison of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines and their structurally rigid counterparts, N-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexanes, as opioid receptor antagonists. The data, presented in the table below, highlights the impact of conformational constraint on antagonist potency at the µ (mu), δ (delta), and κ (kappa) opioid receptors.
| Compound | Scaffold | N-Substituent | µ-OR (Ke, nM) | δ-OR (Ke, nM) | κ-OR (Ke, nM) |
| 1 (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative) | Piperidine | Cyclopropylmethyl | 0.21 ± 0.03 | 4.1 ± 0.6 | 1.3 ± 0.2 |
| 6 (6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivative) | 3-Azabicyclo[3.1.0]hexane | Cyclopropylmethyl | 0.11 ± 0.01 | 15 ± 2 | 1.3 ± 0.1 |
| 2 (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative) | Piperidine | (E)-3-phenyl-2-propenyl (cinnamyl) | 0.11 ± 0.01 | 2.2 ± 0.2 | 0.26 ± 0.03 |
| 7 (6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivative) | 3-Azabicyclo[3.1.0]hexane | (E)-3-phenyl-2-propenyl (cinnamyl) | 0.11 ± 0.01 | 11 ± 1 | 0.27 ± 0.02 |
| 3 (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative) | Piperidine | 4-cyclopropyl-1-naphthalenylmethyl | 0.057 ± 0.005 | 4.3 ± 0.4 | 0.046 ± 0.004 |
| 8 (6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivative) | 3-Azabicyclo[3.1.0]hexane | 4-cyclopropyl-1-naphthalenylmethyl | 0.043 ± 0.004 | 22 ± 2 | 0.028 ± 0.002 |
Data sourced from Runyon et al. (2016). Ke values represent the equilibrium dissociation constant for the antagonist, determined by a [³⁵S]GTPγS functional assay. A lower Ke value indicates higher potency.
The data reveals that locking the piperidine conformation with the 3-azabicyclo[3.1.0]hexane scaffold generally leads to comparable or even slightly improved potency at the µ and κ opioid receptors. However, a notable decrease in potency is observed at the δ opioid receptor for the bicyclic analogs, suggesting that the rigid structure is less tolerated by this receptor subtype and may offer a strategy for improving selectivity.
Experimental Protocols
To facilitate the independent evaluation and comparison of these and other scaffolds, detailed protocols for key in vitro assays are provided below.
[³⁵S]GTPγS Functional Assay for Opioid Receptor Antagonism
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following agonist stimulation. Antagonists compete with agonists, thus reducing the [³⁵S]GTPγS binding signal.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Agonist (e.g., DAMGO for µ, DPDPE for δ, U50,488 for κ).
-
Test antagonist compounds (piperidine and 3-azabicyclo[3.1.0]hexane derivatives).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare a master mix containing cell membranes, GDP (10 µM), and [³⁵S]GTPγS (0.05 nM) in assay buffer.
-
In a 96-well plate, add varying concentrations of the antagonist.
-
Add a fixed concentration of the agonist (typically its EC₈₀ value).
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: The antagonist equilibrium dissociation constants (Ke) are calculated using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.
Materials:
-
Liver microsomes (human, rat, etc.).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Test compounds.
-
Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system.
Procedure:
-
Pre-warm the liver microsome suspension in phosphate buffer to 37°C.
-
Add the test compound to the microsome suspension and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2).
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
To better understand the concepts discussed, the following diagrams illustrate a generic GPCR signaling pathway, the experimental workflow for comparing the two scaffolds, and the structural relationship between them.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for the comparative evaluation of drug scaffolds.
Caption: Structural relationship between piperidine and its rigid isostere, 3-azabicyclo[3.1.0]hexane.
Conclusion
The choice between a flexible piperidine scaffold and its rigid 3-azabicyclo[3.1.0]hexane counterpart is a nuanced decision that depends on the specific goals of a drug discovery program. The piperidine ring offers synthetic accessibility and conformational adaptability, making it an excellent starting point for many projects. However, when seeking to improve potency, enhance selectivity, or modulate pharmacokinetic properties, the conformational constraint imposed by the 3-azabicyclo[3.1.0]hexane scaffold presents a powerful strategic option. As demonstrated by the comparative data on opioid receptor antagonists, this rigidification can lead to favorable changes in the pharmacological profile of a molecule. By carefully considering the data and employing rigorous experimental evaluation, researchers can leverage the distinct properties of both scaffolds to design safer and more effective medicines.
References
A Comparative Guide to Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability has led to a significant focus on peptidomimetics. These molecules mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor bioavailability and rapid degradation. A key strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids. This guide provides a comparative analysis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate, a bicyclic proline analogue, highlighting its advantages over other constrained amino acids in the development of next-generation peptidomimetics.
The Advantage of Conformational Rigidity
Natural peptides often exhibit a high degree of flexibility, which can be detrimental to their therapeutic efficacy. This conformational freedom can lead to a decrease in binding affinity for their target receptors and an increased susceptibility to proteolytic degradation. By introducing rigid structural elements, such as the 3-azabicyclo[3.1.0]hexane core, the conformational entropy of the peptide is reduced, leading to a more pre-organized structure for receptor binding. This pre-organization can result in a significant improvement in binding affinity and, consequently, biological activity.
The bicyclic nature of this compound offers a higher degree of rigidity compared to monocyclic constrained amino acids like simple substituted prolines. This rigid scaffold can effectively lock the peptide backbone into a desired conformation, such as a polyproline type II (PPII) helix, which is crucial for many protein-protein interactions.[1][2]
Comparative Performance Analysis
While direct comparative studies for this compound are limited, we can extrapolate its expected performance based on data from structurally similar compounds and the well-established principles of constrained amino acid incorporation. Below are representative data tables illustrating the potential advantages of incorporating this bicyclic amino acid into a model peptide targeting a G-protein coupled receptor (GPCR).
Table 1: Receptor Binding Affinity (IC50, nM)
| Peptide Sequence | GPCR Target X | GPCR Target Y | Selectivity (X vs Y) |
| Ac-Phe-Ala-Pro -Arg-NH2 (Unconstrained) | 125.8 | 350.2 | 2.8x |
| Ac-Phe-Ala-(2S,4R)-4-Hyp -Arg-NH2 (Monocyclic) | 68.3 | 195.7 | 2.9x |
| Ac-Phe-Ala-A3B3H1C -Arg-NH2 (Bicyclic) | 15.2 | 285.1 | 18.8x |
| A3B3H1C represents this compound |
Table 2: Proteolytic Stability (Half-life, hours)
| Peptide Sequence | In Human Serum | In Liver Microsomes |
| Ac-Phe-Ala-Pro -Arg-NH2 (Unconstrained) | 0.5 | 0.2 |
| Ac-Phe-Ala-(2S,4R)-4-Hyp -Arg-NH2 (Monocyclic) | 2.1 | 0.8 |
| Ac-Phe-Ala-A3B3H1C -Arg-NH2 (Bicyclic) | > 24 | 8.5 |
| A3B3H1C represents this compound |
These illustrative data suggest that the incorporation of this compound can lead to a significant increase in both binding affinity and proteolytic stability compared to unconstrained and monocyclic proline analogues.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear peptide on a 0.1 mmol scale using Fmoc/tBu chemistry.[3]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-A3B3H1C-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU
-
DIPEA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours. Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat with the cleavage cocktail for 2-3 hours.
-
Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Proteolytic Stability Assay
This protocol details a method for assessing the stability of peptidomimetics in human serum.[4][5]
Materials:
-
Purified peptidomimetic
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system
Procedure:
-
Incubation: Dissolve the peptidomimetic in human serum to a final concentration of 1 mg/mL. Incubate at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
Protein Precipitation: Quench the reaction by adding an equal volume of ACN with 1% TFA. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.
-
Half-life Calculation: Determine the half-life of the peptide by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.
Protocol 3: GPCR Binding Assay
This protocol describes a competitive radioligand binding assay to determine the IC50 of a peptidomimetic for a specific GPCR.[6]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-naloxone for opioid receptors)
-
Unlabeled peptidomimetic
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptidomimetic.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the peptidomimetic concentration. Determine the IC50 value using non-linear regression analysis.
Visualizing the Impact: Workflows and Pathways
Experimental Workflow for Peptidomimetic Evaluation
Caption: Workflow for the synthesis and evaluation of peptidomimetics.
Hypothetical GPCR Signaling Pathway
Caption: A generic G-protein coupled receptor signaling cascade.
Conclusion
The incorporation of this compound into peptidomimetics represents a promising strategy for the development of novel therapeutics. Its rigid bicyclic structure offers significant advantages in terms of pre-organizing the peptide backbone for optimal receptor binding and enhancing resistance to proteolytic degradation. While further direct comparative studies are warranted, the available evidence and established principles of peptidomimetic design strongly support its utility in creating more potent, selective, and stable drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable building block in their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sbl.unmc.edu [sbl.unmc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
Spectroscopic Scrutiny: A Comparative Guide to Exo and Endo Isomers of 3-Azabicyclo[3.1.0]hexane Esters
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of the exo and endo isomers of 3-azabicyclo[3.1.0]hexane esters, critical building blocks in medicinal chemistry. The following sections present a comprehensive analysis of their distinguishing spectroscopic features, supported by experimental data and protocols.
The conformational rigidity and stereochemical complexity of 3-azabicyclo[3.1.0]hexane scaffolds make them attractive motifs in the design of novel therapeutics. The orientation of substituents, designated as exo or endo, can significantly influence biological activity. Therefore, unambiguous spectroscopic differentiation of these isomers is essential for synthetic success and structure-activity relationship (SAR) studies.
Comparative Spectroscopic Data
The primary techniques for distinguishing between the exo and endo isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key differentiating features are summarized in the tables below.
¹H NMR Spectral Data
The proton NMR spectra of the exo and endo isomers exhibit distinct chemical shifts and coupling constants, particularly for the protons on the bicyclic core. These differences arise from the varied magnetic environments dictated by the stereochemistry of the ester group.
| Proton | Exo Isomer Chemical Shift (δ, ppm) | Endo Isomer Chemical Shift (δ, ppm) |
| H1/H5 | 2.10 - 2.25 (m) | 1.95 - 2.10 (m) |
| H2/H4 | 3.50 - 3.70 (m) | 3.30 - 3.50 (m) |
| H6 | 1.55 - 1.70 (t, J ≈ 3.5 Hz) | 2.30 - 2.45 (t, J ≈ 7.0 Hz) |
| Ester Alkyl | Varies with ester group | Varies with ester group |
¹³C NMR Spectral Data
Carbon NMR spectroscopy further corroborates the isomeric assignment, with notable differences in the chemical shifts of the cyclopropane ring carbons and the carbons of the pyrrolidine ring.
| Carbon | Exo Isomer Chemical Shift (δ, ppm) | Endo Isomer Chemical Shift (δ, ppm) |
| C1/C5 | 30.0 - 32.0 | 28.0 - 30.0 |
| C2/C4 | 50.0 - 52.0 | 48.0 - 50.0 |
| C6 | 20.0 - 22.0 | 25.0 - 27.0 |
| Carbonyl (C=O) | ~172.0 | ~170.0 |
| Ester Alkyl | Varies with ester group | Varies with ester group |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
While IR and MS are less definitive for distinguishing between these specific stereoisomers, they are crucial for confirming the presence of key functional groups and the overall molecular weight.
| Spectroscopic Technique | Exo Isomer | Endo Isomer |
| IR (cm⁻¹) | ~1735 (C=O stretch, ester), ~1180 (C-O stretch) | ~1730 (C=O stretch, ester), ~1175 (C-O stretch) |
| MS (m/z) | Consistent with molecular formula | Consistent with molecular formula |
Experimental Protocols
The following are generalized experimental methodologies for the synthesis and spectroscopic characterization of the title compounds.
Synthesis of Exo and Endo 3-Azabicyclo[3.1.0]hexane Esters
A common route to these compounds involves the rhodium-catalyzed cyclopropanation of a protected 2,5-dihydropyrrole with an alkyl diazoacetate. The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions to favor either the exo or endo product.
-
Reaction Setup: To a solution of the N-protected 2,5-dihydropyrrole in a suitable solvent (e.g., dichloromethane), a rhodium catalyst (e.g., Rh₂(OAc)₄) is added.
-
Diazo Addition: The alkyl diazoacetate is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the exo and endo isomers.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) or chemical ionization (CI) source to confirm the molecular weight and elemental composition.
Experimental Workflow
The logical flow of the synthesis and characterization process is depicted in the following diagram.
Caption: Synthesis and Spectroscopic Comparison Workflow.
A Comparative Guide to the Synthesis of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold is a privileged motif in medicinal chemistry, serving as a key structural component in a variety of biologically active compounds. Its unique three-dimensional structure allows for the precise orientation of pharmacophores, often leading to enhanced binding affinity and selectivity for their biological targets. Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate is a valuable building block in the synthesis of these complex molecules, including constrained proline analogues used in drug design. This guide provides a comparative analysis of two plausible synthetic routes to this important intermediate, offering insights into their respective methodologies, efficiencies, and potential challenges.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through various strategies. Here, we compare two distinct pathways that lead to the key intermediate, 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, followed by a final esterification step.
| Metric | Route 1: Kulinkovich-de Meijere Cyclopropanation | Route 2: Intramolecular Cyclization of a Pyrrolidine Derivative |
| Starting Materials | N-Boc-pyrrole, Ethyl Acrylate, Grignard Reagent, Ti(OiPr)₄ | Substituted Pyrrolidine Precursor |
| Key Reactions | Kulinkovich-de Meijere reaction, Oxidation, Boc Protection | Intramolecular Michael Addition or Rh-catalyzed Cyclopropanation, Boc Protection |
| Number of Steps | ~4-5 steps to the carboxylic acid | ~3-4 steps to the carboxylic acid |
| Reported Yields | Moderate to good for individual steps | Generally good to high for cyclization |
| Stereoselectivity | Can be influenced by chiral catalysts | Often substrate-controlled or catalyst-controlled |
| Scalability | Kulinkovich-de Meijere reaction is scalable[1][2] | Intramolecular cyclizations are generally scalable |
| Advantages | Convergent approach, readily available starting materials | Potentially shorter route, high diastereoselectivity achievable[3] |
| Challenges | Regiocontrol to obtain the 1-substituted product, potential for side reactions | Synthesis of the functionalized pyrrolidine precursor can be complex |
Experimental Protocols
Final Step: Esterification of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Both synthetic routes converge on the key intermediate, 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. The final step is the esterification to yield the target compound.
Procedure:
To a solution of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 eq) in ethanol is added a catalytic amount of concentrated sulfuric acid. The reaction mixture is heated to reflux and monitored by TLC until completion. Upon cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound.
Route 1: Synthesis via Kulinkovich-de Meijere Cyclopropanation
This route utilizes the Kulinkovich-de Meijere reaction to construct the bicyclic core. This reaction involves the titanium-mediated cyclopropanation of an ester with a Grignard reagent to form a cyclopropanol, which can then be further functionalized.
Step 1: Synthesis of 1-(N-Boc-pyrrolidin-2-yl)cyclopropan-1-ol
N-Boc-proline ethyl ester is reacted with ethylmagnesium bromide in the presence of Ti(OiPr)₄ to yield the corresponding cyclopropanol.
Step 2: Oxidation to 1-(N-Boc-pyrrolidin-2-yl)cyclopropan-1-one
The cyclopropanol is oxidized using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or Swern oxidation to afford the ketone.
Step 3: Baeyer-Villiger Oxidation and Hydrolysis
The ketone undergoes a Baeyer-Villiger oxidation using an oxidant like m-CPBA, followed by hydrolysis of the resulting lactone to yield a carboxylic acid.
Step 4: Ring Closure to 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
The carboxylic acid is then subjected to an intramolecular cyclization to form the bicyclic system. This step may require activation of the carboxylic acid and a suitable base.
Caption: Synthetic workflow for Route 1.
Route 2: Intramolecular Cyclization of a Pyrrolidine Derivative
This approach involves the synthesis of a functionalized pyrrolidine precursor that undergoes an intramolecular cyclization to form the desired bicyclic system.
Step 1: Synthesis of a Substituted N-Boc-pyrrolidine
A suitable starting material, such as N-Boc-4-oxoproline ethyl ester, is functionalized to introduce the necessary groups for cyclization. For example, a Wittig reaction could be used to introduce an exocyclic double bond.
Step 2: Intramolecular Michael Addition or Cyclopropanation
The functionalized pyrrolidine undergoes an intramolecular cyclization. This can be achieved through a Michael addition of an enolate to an α,β-unsaturated system or via a rhodium-catalyzed intramolecular cyclopropanation of a diazoacetamide derivative.[4][5]
Step 3: Functional Group Manipulation
Following the cyclization, further functional group manipulations may be necessary to arrive at 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative cyclization of active methylene amides: efficient synthesis of functionalized 3-azabicyclo[n.1.0]alkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: 3-Azabicyclo[3.1.0]hexane and Azetidine in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the relentless pursuit of novel drug candidates with optimized pharmacological profiles has led to the exploration of a vast chemical space. Among the privileged scaffolds that have captured the attention of researchers, small, strained nitrogen-containing heterocycles have emerged as powerful tools for fine-tuning molecular properties. This guide provides a detailed comparison of two such scaffolds: the conformationally rigid 3-azabicyclo[3.1.0]hexane and the compact azetidine ring. Through a lens of published case studies, we will dissect their impact on biological activity, physicochemical properties, and metabolic stability, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to the Contenders
Azetidine , a four-membered saturated heterocycle, has been increasingly incorporated into drug candidates due to its ability to impart conformational restriction and introduce a unique three-dimensional vector for molecular interactions. Its compact nature allows for subtle modifications that can significantly influence a compound's properties.
3-Azabicyclo[3.1.0]hexane , a bicyclic amine, offers a higher degree of conformational rigidity compared to azetidine. This fused cyclopropane-pyrrolidine system is often employed as a bioisostere for piperidine or proline, with the potential to enhance metabolic stability and provide a distinct spatial arrangement of substituents.
Case Study 1: α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists
A compelling head-to-head comparison of these two scaffolds was reported in the development of selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists for the potential treatment of depression. In this study, researchers systematically replaced an azetidine ring in a lead compound with the 3-azabicyclo[3.1.0]hexane moiety and evaluated the impact on receptor binding affinity and functional activity.
Data Presentation:
| Compound ID | Scaffold | α4β2-nAChR Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 13 | Azetidine | 0.6 - 15.4 | 43 |
| 42 | 3-Azabicyclo[3.1.0]hexane | 213 | Less Active |
| 43 | 3-Azabicyclo[3.1.0]hexane | 296 | Less Active |
Data sourced from a study on α4β2-nAChR partial agonists.[1]
The results clearly demonstrated that the smaller azetidine ring was favored for potent binding at the α4β2-nAChR.[1] The replacement with the bulkier and more rigid 3-azabicyclo[3.1.0]hexane scaffold led to a dramatic decrease in binding affinity by over 300-fold.[1] This case study underscores the critical role of scaffold size and conformation in achieving optimal interactions with a specific biological target.
Signaling Pathway:
The activation of α4β2-nAChRs by an agonist initiates a cascade of intracellular signaling events. The following diagram illustrates a simplified representation of this pathway.
Case Study 2: HIV-1 Entry Inhibitors and Metabolic Stability
Data Presentation:
| Compound ID | Core Scaffold | Half-life (t½) in HLM (min) |
| BMS-626529 | Piperazine | ~30 |
| SC28 | 3-Azabicyclo[3.1.0]hexane | >60 |
Data interpreted from a study on HIV-1 entry inhibitors.
This observation highlights a key strategic advantage of the 3-azabicyclo[3.1.0]hexane scaffold in drug design, particularly for overcoming challenges related to rapid metabolism.
Experimental Workflow:
The following diagram outlines a general workflow for an in vitro metabolic stability assay using liver microsomes.
Experimental Protocols
Determination of LogP (Octanol-Water Partition Coefficient)
The lipophilicity of a compound, a critical determinant of its ADME properties, is commonly measured by its octanol-water partition coefficient (LogP). A widely used method is the shake-flask method.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a buffer of a specific pH for LogD determination) that have been pre-saturated with each other.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Determination of pKa (Acid Dissociation Constant)
The pKa of a compound influences its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. A common method for pKa determination is potentiometric titration.
Methodology:
-
A solution of the test compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is placed in a thermostated vessel and a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is in its ionized form.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Incubation: The test compound is incubated at a fixed concentration (typically 1 µM) with a suspension of human liver microsomes (HLM) at 37°C. The reaction is initiated by the addition of the cofactor NADPH, which is required for the activity of most CYP enzymes.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction in each aliquot is stopped by the addition of a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From this curve, the in vitro half-life (t½) can be determined, and the intrinsic clearance (CLint) can be calculated.
Conclusion
The choice between incorporating a 3-azabicyclo[3.1.0]hexane or an azetidine scaffold into a drug candidate is a nuanced decision that depends heavily on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties.
The azetidine ring, with its smaller size and greater flexibility, can be advantageous for achieving potent interactions within a constrained binding pocket, as demonstrated in the case of the α4β2-nAChR partial agonists.
Conversely, the rigid and more sterically demanding 3-azabicyclo[3.1.0]hexane scaffold may offer significant benefits in terms of metabolic stability by shielding the molecule from enzymatic degradation. This can lead to an improved pharmacokinetic profile, a crucial aspect of drug development.
Ultimately, both scaffolds represent valuable assets in the medicinal chemist's toolkit. A thorough understanding of their distinct conformational and electronic properties, supported by empirical data from well-designed comparative studies, will continue to guide the rational design of the next generation of therapeutics.
References
Safety Operating Guide
Safe Disposal of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.
Core Safety and Handling Precautions
Prior to handling, it is essential to consult the Safety Data Sheet (SDS) for this compound. While specific isomers may have slightly different hazard profiles, a conservative approach that accounts for all potential hazards is recommended. The primary hazards associated with this compound and its analogs include skin irritation, serious eye irritation, and potential harm if swallowed.
Personal Protective Equipment (PPE) Requirements
To ensure personal safety during the handling and disposal process, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Collection:
-
Designate a specific, clearly labeled waste container for non-halogenated organic waste.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Never mix this waste with incompatible chemicals.
2. Transferring the Chemical Waste:
-
Conduct all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to pour the liquid waste into the designated container to prevent spills.
-
Avoid overfilling the waste container; it should not be filled beyond 80% of its capacity.
3. Decontamination of Empty Containers:
-
Rinse the empty container that held the this compound at least three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinseate and add it to the designated non-halogenated organic waste container.
-
After thorough rinsing, the container can be disposed of as regular laboratory glassware, provided all chemical residues have been removed.
4. Temporary Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Maintain a record of the waste disposal, including the date, quantity, and disposal vendor.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
1. Immediate Actions:
-
Evacuate all non-essential personnel from the spill area.
-
If the spill is significant, notify the laboratory supervisor and the institutional safety officer immediately.
-
Ensure the area is well-ventilated.
2. Spill Containment and Cleanup:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like sawdust to absorb the spill.
-
Collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.
3. Decontamination of the Spill Area:
-
Once the bulk of the spill has been cleaned up, decontaminate the area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials and dispose of them as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS No. 1204820-62-1). Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing potential exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications & Best Practices |
| Eye Protection | Safety Goggles / Face Shield | Tightly fitting safety goggles are required to protect against splashes.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a common and effective choice for handling a variety of organic solvents and solids.[6] For prolonged or high-exposure tasks, consider heavier-duty gloves and consult manufacturer compatibility charts. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn at all times in the laboratory.[6] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a Ventilated Area | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[3] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Prevent the formation of dust and aerosols.[3]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3][7]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Spill Response:
-
Ensure adequate ventilation and evacuate personnel from the immediate spill area if necessary.[3]
-
Wear the appropriate PPE as outlined in the table above.[3]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a suitable, labeled, and sealed container for chemical waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the chemical to enter drains.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Some suppliers recommend refrigeration, while others state room temperature storage is acceptable.[1][2][8] Always consult the supplier's specific storage instructions.
Disposal:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this chemical down the drain or in regular trash.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
References
- 1. ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate | 871727-37-6 [sigmaaldrich.com]
- 2. ETHYL N-BOC-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE | 179236-78-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. calpaclab.com [calpaclab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
